(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
Descripción
Propiedades
IUPAC Name |
(5-fluoro-1-methylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMOSFGWLQSUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
in vitro screening assays for (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
An In-Depth Technical Guide to In Vitro Screening Assays for (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
Executive Summary
(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 887571-27-9) is a highly versatile, privileged fragment scaffold utilized in Fragment-Based Drug Discovery (FBDD)[1]. The benzimidazole core frequently mimics the purine ring of ATP, making it an ideal hinge-binding motif for kinase inhibitors, while the methanamine moiety provides a critical vector for hydrogen bonding and salt-bridge formation in epigenetic targets like PARP or HDACs.
Because fragments typically exhibit low binding affinities ( Kd in the μM to mM range), traditional High-Throughput Screening (HTS) assays often fail to detect their transient interactions[2]. Therefore, a specialized, orthogonal screening cascade is required. As a Senior Application Scientist, I have designed this guide to detail a self-validating in vitro screening architecture consisting of Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and the Cellular Thermal Shift Assay (CETSA).
The Fragment Screening Cascade
To ensure scientific integrity and eliminate false positives, the screening cascade must move from biophysical binding to biochemical function, and finally to cellular target engagement.
Figure 1: Orthogonal FBDD screening cascade for benzimidazole fragments.
Phase 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)
The Causality of the Method: SPR is the gold standard for primary fragment screening because it provides sensitive, label-free, real-time kinetic data (association kon and dissociation koff rates)[3]. It is particularly adept at identifying false positives caused by non-specific binding or aggregation—a common pitfall when screening low-molecular-weight compounds at high concentrations[4].
Step-by-Step Protocol:
-
Sensor Chip Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a high immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment (MW: 179.19 g/mol )[5].
-
Library Preparation: Dissolve (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 1 mM.
-
Kinetic Injection: Inject the fragment over the active and reference flow cells at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Solvent Correction (Critical Step): Perform a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes caused by slight solvent mismatches between the samples and running buffer.
-
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 steady-state affinity model to determine the dissociation constant ( KD )[6].
Phase 2: Biochemical Functional Validation via TR-FRET
The Causality of the Method: While SPR confirms physical binding, it does not confirm functional inhibition. TR-FRET is selected for biochemical validation because the time-delayed measurement eliminates interference from autofluorescent compounds (a frequent issue with aromatic fragments), providing a high signal-to-noise ratio essential for detecting weak fragment inhibition[7].
Figure 2: TR-FRET kinase assay mechanism for functional validation.
Step-by-Step Protocol (Kinase Inhibition Example):
-
Enzyme Reaction: In a low-volume 384-well plate, incubate 5 nM target kinase with a dose-response titration of the fragment (ranging from 10 μM to 1 mM) for 15 minutes at room temperature[8].
-
Substrate Addition: Add 200 nM of a fluorescein-labeled peptide substrate and ATP at its Km concentration. Incubate for 60 minutes to allow phosphorylation[9].
-
Detection Mix: Stop the reaction by adding a detection buffer containing 10 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM of a Terbium (Tb)-labeled anti-phospho antibody[9].
-
Signal Acquisition: Excite the plate at 340 nm. Following a 100 μs delay, measure the emission of the Terbium donor at 490 nm and the Fluorescein acceptor at 520 nm[9].
-
Analysis: Calculate the TR-FRET emission ratio (520 nm / 490 nm). A decrease in the ratio indicates that the fragment successfully inhibited kinase activity, preventing substrate phosphorylation and subsequent fluorophore proximity[10].
Phase 3: Cellular Target Engagement via CETSA
The Causality of the Method: A critical attrition point in drug discovery is the failure of a compound to engage its target in the complex intracellular environment. CETSA bridges the gap between biochemical assays and phenotypic screens by directly quantifying ligand-induced thermodynamic stabilization of the target protein inside living cells[11].
Step-by-Step Protocol:
-
Cell Treatment: Seed HEK293 cells in a 384-well plate. Treat the cells with the fragment (or a synthesized lead derivative) and incubate at 37°C for 1 hour to allow for cell penetration and target binding[11].
-
Thermal Challenge: Subject the intact cells to a transient heat gradient (e.g., 40°C to 70°C) for 3.5 minutes using a thermal cycler, followed by rapid cooling to room temperature[11]. Unbound proteins will denature and aggregate, while ligand-bound proteins remain stabilized in solution[12].
-
Lysis: Add a mild lysis buffer (containing NP-40 and protease inhibitors) to extract the remaining soluble proteins[13].
-
Detection: Quantify the soluble target protein using a high-throughput method such as AlphaScreen or a split-luciferase system (e.g., NanoLuc/HiBIT)[14].
-
Melt Curve Analysis: Plot the luminescent/fluorescent signal against temperature to determine the aggregation temperature ( Tagg ). A positive thermal shift ( ΔTagg>1−2°C ) confirms intracellular target engagement[15].
Quantitative Data Summary
The following table outlines representative screening metrics for (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine progressing through the cascade, demonstrating the expected profile of a high-quality fragment hit.
| Assay Phase | Parameter Measured | Representative Value | Success Threshold for Fragments |
| SPR | Steady-State Affinity ( KD ) | 45μM | <500μM |
| SPR | Ligand Efficiency (LE) | 0.38 kcal/mol/HA | >0.30 kcal/mol/HA |
| TR-FRET | Enzymatic Inhibition ( IC50 ) | 80μM | <1mM (Dose-dependent) |
| CETSA | Thermal Shift ( ΔTagg ) | +2.4∘C | >1.5∘C at 100 μM |
References
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC - NIH. Available at:[Link]
-
Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Taylor & Francis Online. Available at:[Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at:[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at:[Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay. Bio-protocol. Available at: [Link]
-
SPR-based fragment screening: advantages and applications. PubMed. Available at:[Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]
-
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. NIH. Available at:[Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at:[Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement. EUbOPEN. Available at:[Link]
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- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
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Crystallographic Studies of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine Complexes: A Technical Guide to Supramolecular Assembly and Structural Elucidation
Abstract
The rational design of transition metal complexes utilizing benzimidazole-derived ligands is a cornerstone of modern medicinal inorganic chemistry and materials science. This whitepaper provides an in-depth technical framework for the crystallographic study of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (FMBA) complexes. By dissecting the causality behind experimental methodologies—from thermodynamic crystallization controls to cryogenic X-ray diffraction (XRD) workflows—this guide equips researchers with field-proven protocols for structural elucidation.
The Pharmacophore Rationale: Structural Logic of FMBA
The FMBA scaffold is a highly tunable, bidentate ligand. Every functional group on this molecule serves a distinct crystallographic and thermodynamic purpose:
-
The 5-Fluoro Substituent (Electronic & Supramolecular Control): Fluorine substitution fundamentally alters the electronic landscape of the benzimidazole core. It increases the acidity of the system and acts as a powerful driver for crystal packing. The highly electronegative fluorine atom participates in short F⋯F halogen contacts and C−H⋯F hydrogen bonds, which dictate the high-dimensionality of the resulting supramolecular framework[1][2].
-
N1-Methylation (Steric & Tautomeric Restriction): Unsubstituted benzimidazoles readily tautomerize and can deprotonate to form bridging imidazolate networks, often leading to intractable, insoluble coordination polymers. Methylation at the N1 position strictly locks the tautomeric state, forcing the ligand to act as a discrete, predictable chelator[3].
-
C2-Methanamine Arm (Coordination Anchor): The primary amine provides a strong σ -donor that, in tandem with the benzimidazole imine nitrogen (N3), forms a highly stable 5-membered chelate ring with transition metals (e.g., Cu²⁺, Zn²⁺, Pt²⁺)[4].
Synthesis and Complexation: A Self-Validating Protocol
The synthesis of FMBA complexes requires rigorous control over solvent polarity and evaporation kinetics to prevent competitive coordination by solvent molecules. The following protocol describes the generation of a prototypical [Cu(FMBA)2Cl2] complex.
Step-by-Step Complexation Methodology
-
Ligand Solvation: Dissolve 2.0 mmol of synthesized FMBA in 15 mL of anhydrous methanol.
-
Causality: Anhydrous methanol is selected to prevent water molecules from outcompeting the methanamine nitrogen for the primary coordination sphere of the metal center.
-
-
Metal Addition: Dropwise add a stoichiometric solution (1.0 mmol) of CuCl2⋅2H2O dissolved in 10 mL of methanol under continuous magnetic stirring at 298 K.
-
Thermodynamic Equilibration: Stir the reaction mixture for 4 hours.
-
Self-Validation: The solution will transition from pale/colorless to a deep, vibrant blue-green. This chromic shift provides immediate visual validation of the d−d transition changes inherent to Cu(II) coordination[4].
-
-
Filtration: Pass the equilibrated solution through a 0.22 μm PTFE syringe filter.
-
Causality: Removing microscopic particulate matter eliminates unwanted nucleation sites, ensuring that crystal growth is driven by thermodynamic stability rather than kinetic precipitation.
-
-
Controlled Crystallization: Transfer the filtrate to a narrow-bore glass vial. Puncture the septum with a single 20-gauge needle and store in a vibration-free, dark environment at 20°C. Diffraction-quality single crystals typically harvest within 5–7 days[5].
Crystallographic Workflow: From Lattice to Electron Density
Once single crystals are formed, preserving the integrity of the crystal lattice during harvesting and data collection is paramount.
Step-by-Step XRD Analysis
-
Crystal Harvesting: Under a polarizing microscope, select a crystal with sharp, well-defined faces (optimal dimensions ~0.2 × 0.15 × 0.15 mm). Submerge the crystal immediately in perfluoropolyether (Paratone) oil.
-
Causality: The oil acts as a hydrophobic barrier, preventing the rapid loss of co-crystallized solvent molecules (solvent efflux) which would otherwise cause the crystal lattice to crack and lose long-range order.
-
-
Cryogenic Data Collection: Mount the crystal on a MiTeGen loop and transfer it to a diffractometer equipped with a Mo-Kα microfocus source ( λ=0.71073 Å). Maintain the crystal at 100 K using a liquid nitrogen cryostream.
-
Causality: Cryocooling minimizes the thermal motion of atoms (Debye-Waller factors), drastically improving the intensity of high-angle reflections and the overall resolution of the electron density map[5].
-
-
Data Reduction & Absorption Correction: Process the raw diffraction frames using integration software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS) to correct for the heavy metal center's X-ray attenuation.
-
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Fig 1: Step-by-step workflow for the crystallization and XRD analysis of FMBA complexes.
Structural Elucidation & Supramolecular Networks
The solid-state architecture of FMBA complexes is dictated by a hierarchy of interactions.
-
Primary Coordination Sphere: In bis-chelated complexes like [Cu(FMBA)2Cl2] , the metal center typically adopts a distorted octahedral or square planar geometry. The FMBA ligands arrange in a trans configuration; this is a direct causal result of the steric bulk of the N1-methyl groups repelling each other.
-
Secondary Supramolecular Interactions: The 5-fluoro substituent is the primary driver of the extended crystal lattice. Fluorinated benzimidazoles frequently exhibit remarkably short F⋯F contacts (often <2.9 Å) and engage in C−H⋯F hydrogen bonding[1][6].
-
π−π Stacking: The planar nature of the benzimidazole core facilitates offset face-to-face π−π stacking (centroid-to-centroid distances of 3.5–3.8 Å), locking the 1D chains into robust 2D layers or 3D frameworks[2][5].
Fig 2: Supramolecular assembly logic and coordination hierarchy in FMBA metal complexes.
Quantitative Data Summary
The table below summarizes the expected crystallographic parameters for typical FMBA-transition metal complexes, synthesized and refined using the protocols described above, based on structural analogs in the literature[4][7][8].
| Crystallographic Parameter | [Cu(FMBA)2Cl2] (Typical) | [Zn(FMBA)2Cl2] (Typical) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P1ˉ |
| a (Å) | ~ 9.45 | ~ 8.12 |
| b (Å) | ~ 12.95 | ~ 10.45 |
| c (Å) | ~ 13.71 | ~ 11.60 |
| β (°) | ~ 116.17 | ~ 95.40 |
| Volume (ų) | ~ 1505.4 | ~ 965.2 |
| Z (Molecules/Unit Cell) | 4 | 2 |
| Final R1 [I>2σ(I)] | 0.035 - 0.045 | 0.028 - 0.040 |
| Goodness-of-Fit (GOF) on F2 | 1.02 - 1.08 | 1.01 - 1.05 |
References
-
MDPI (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications.2
-
ACS Publications (2014). Structural Investigation of Weak Intermolecular Interactions (Hydrogen and Halogen Bonds) in Fluorine-Substituted Benzimidazoles.1
-
MDPI (2023). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II).5
-
ACS Publications (2022). Series of Fluorinated Benzimidazole-Substituted Nitronyl Nitroxides: Synthesis, Structure, Acidity, Redox Properties, and Magnetostructural Correlations.3
-
PMC (2017). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study.4
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- 6. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Amide Coupling of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the successful amide coupling of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine with a variety of carboxylic acids. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, and the targeted amine is a key building block for the synthesis of novel therapeutic agents.[1] This document delves into the mechanistic underpinnings of common amide coupling strategies, offers a selection of robust protocols, and provides practical guidance on reaction optimization and troubleshooting. The protocols and insights presented herein are designed to empower researchers in drug discovery and development to efficiently synthesize target molecules with high yield and purity.
Introduction: The Significance of Benzimidazole Scaffolds
The benzimidazole ring system is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The unique electronic and structural features of the benzimidazole nucleus allow for diverse interactions with biological targets. The specific substrate, (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, incorporates a fluorine atom, which can enhance metabolic stability and binding affinity, and a methyl group on the imidazole nitrogen, which can modulate solubility and pharmacokinetic properties. The primary amine at the 2-position serves as a critical handle for the introduction of diverse functionalities via amide bond formation, one of the most frequently utilized reactions in drug discovery.[2]
Mechanistic Overview of Amide Coupling Reactions
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more reactive electrophile. Several classes of coupling reagents have been developed to achieve this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity.
Carbodiimide-Mediated Couplings (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can rearrange to a stable N-acylurea byproduct. To prevent this and enhance coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine to form the desired amide.[4][5] The use of DMAP as a catalyst can further enhance the reaction rate by forming a highly reactive acyliminium ion intermediate.[2]
Uronium/Aminium Salt-Based Reagents (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.[2][6] Similar to carbodiimide activators, HATU reacts with the carboxylic acid to form a reactive ester. The mechanism involves the formation of an active ester with the HOBt moiety inherent in its structure, which then rapidly acylates the amine.[6] The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions with the coupling reagent.[7]
Phosphonium-Based Reagents (PyBOP)
Phosphonium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also powerful activating agents. They react with the carboxylate to form an activated phosphonium ester, which is highly reactive towards amines. These reagents are known for their ability to suppress racemization, a critical consideration when coupling chiral carboxylic acids.
Propylphosphonic Anhydride (T3P®)
T3P® is a cyclic trimer of propylphosphonic anhydride that serves as a highly effective and mild dehydrating agent for amide bond formation.[8][9] It activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine. A key advantage of T3P® is that its byproducts are water-soluble, simplifying the purification process.[9][10] It is also known to be effective in minimizing epimerization.[9][11]
Experimental Workflow and Protocols
The following section outlines a general workflow and specific protocols for the amide coupling of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine.
Sources
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 11. researchgate.net [researchgate.net]
Application Note: HPLC Method Development and ICH Q2(R2) Validation for (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
Introduction & Analyte Characterization
(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine is a highly functionalized benzimidazole derivative utilized as a critical building block in pharmaceutical drug development[1]. From an analytical perspective, this molecule presents a unique set of chromatographic challenges due to its di-basic nature. It possesses two distinct basic centers: the imidazole nitrogen (pKa ~5.5) and the primary methanamine group (pKa ~9.5).
At physiological or neutral pH, the molecule exists in a state of partial or mixed ionization, which inevitably leads to severe peak tailing, irreproducible retention times, and poor resolution on standard silica-based stationary phases. To establish a robust, reliable quantitative method, the analytical strategy must force the analyte into a single, stable ionization state while mitigating secondary interactions with the stationary phase[2].
Method Development Rationale: The Causality of Experimental Choices
To develop a method that is not merely functional but intrinsically robust, every parameter must be selected based on first-principles physical chemistry.
Stationary Phase Selection: Mitigating Silanol Interactions
Standard C18 columns contain residual surface silanols (Si-OH) that ionize to Si-O⁻ at pH > 3.5. The positively charged primary amine of our target analyte will strongly interact with these anionic sites via ion-exchange mechanisms, causing severe peak tailing. The Solution: We utilize a fully end-capped, sterically protected C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus). End-capping chemically blocks residual silanols, ensuring that retention is driven purely by hydrophobic partitioning rather than unpredictable secondary ionic interactions.
Mobile Phase & pH Control: The Role of Ion-Pairing
To achieve sharp, symmetrical peaks, the mobile phase pH must be at least 2 units below the lowest pKa of the analyte. The Solution: We employ an aqueous mobile phase modified with 0.1% Trifluoroacetic acid (TFA), dropping the pH to approximately 2.0. At this pH, both the imidazole ring and the primary amine are fully protonated (di-cationic state). Furthermore, the bulky trifluoroacetate anion acts as an ion-pairing agent. It forms a neutral, transient hydrophobic complex with the di-cationic analyte, significantly increasing its retention on the reversed-phase column while simultaneously masking any remaining active silanols[3].
Detector Selection
The fluorobenzimidazole core provides a strong, distinct chromophore. Photodiode Array (PDA/DAD) detection is selected, with the primary quantitative wavelength set to 254 nm, ensuring high sensitivity and allowing for peak purity analysis during forced degradation studies[3],[4].
Fig 1. Logical causality of method development for di-basic benzimidazole derivatives.
Optimized Analytical Protocol
The following protocol represents the finalized, optimized conditions for the quantification of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | End-capped C18 (150 mm × 4.6 mm, 3.5 µm) | High efficiency; prevents amine-silanol tailing. |
| Mobile Phase A | 0.1% TFA in Ultrapure Water (v/v) | Forces complete protonation; provides ion-pairing. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Lower viscosity than methanol; sharper peaks. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 30°C ± 1°C | Stabilizes retention times and reduces backpressure. |
| Injection Vol | 10 µL | Prevents column overloading while maintaining LOD. |
| Detection | UV-DAD at 254 nm (Ref: 360 nm) | Captures maximum absorbance of the benzimidazole core. |
Gradient Elution Profile
A gradient is employed to ensure that any highly retained synthetic impurities or degradation products are efficiently washed from the column, preventing ghost peaks in subsequent runs.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Dynamics |
| 0.0 | 95 | 5 | Equilibration & trapping of polar analyte. |
| 2.0 | 95 | 5 | Isocratic hold to establish baseline. |
| 10.0 | 40 | 60 | Linear ramp to elute analyte and related impurities. |
| 12.0 | 10 | 90 | High organic wash to clean strongly retained species. |
| 14.0 | 95 | 5 | Return to initial conditions. |
| 18.0 | 95 | 5 | Re-equilibration (Total run time: 18 min). |
Method Validation Strategy: A Self-Validating System
To ensure absolute trustworthiness, this method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[5]. The protocol is designed as a self-validating system: no analytical run is considered valid unless the System Suitability Testing (SST) criteria are met prior to sample injection.
System Suitability Testing (SST) - The Gatekeeper
Before executing any validation parameter, inject the working standard (100 µg/mL) six times. The system is only "Fit for Purpose" if:
-
Retention Time %RSD ≤ 1.0%
-
Peak Area %RSD ≤ 2.0%
-
Tailing Factor (Tf) ≤ 1.5 (Proves silanol interactions are successfully masked).
-
Theoretical Plates (N) ≥ 5000 (Proves column integrity).
ICH Q2(R2) Validation Workflows
A. Specificity & Forced Degradation Objective: Prove the method can unambiguously assess the analyte in the presence of expected degradation products[6]. Protocol: Subject the standard solution to:
-
Acid/Base: 1N HCl and 1N NaOH for 24 hours at room temperature.
-
Oxidative: 3% H₂O₂ for 2 hours.
-
Thermal/Photolytic: 60°C for 48 hours / UV light for 24 hours. Acceptance: The active peak must show a Peak Purity Angle < Peak Purity Threshold (via DAD software), confirming no co-eluting degradants.
B. Linearity & Reportable Range Objective: Demonstrate that the analytical response is directly proportional to the concentration over the intended range[5]. Protocol: Prepare 7 calibration standards ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 90, 100, 110, 125, 150 µg/mL). Inject each in triplicate. Acceptance: Linear regression coefficient ( R2 ) ≥ 0.999. The y-intercept should not significantly deviate from zero.
C. Combined Accuracy & Precision (ICH Q2(R2) Modern Approach) Objective: ICH Q2(R2) allows for a combined approach to evaluate accuracy (recovery) and precision (repeatability) simultaneously[6]. Protocol: Prepare spiked samples at three concentration levels covering the reportable range: 80%, 100%, and 120%. Prepare three independent replicates at each level (Total = 9 determinations). Acceptance:
-
Accuracy: Mean recovery at each level must be 98.0% – 102.0%.
-
Precision: The %RSD of the calculated concentrations at each level must be ≤ 2.0%.
D. Sensitivity (LOD & LOQ) Objective: Determine the lowest concentration that can be detected and quantified. Protocol: Dilute the standard solution sequentially until the Signal-to-Noise (S/N) ratio reaches specific thresholds. Acceptance: LOD is established at S/N ≥ 3:1. LOQ is established at S/N ≥ 10:1, with a precision at the LOQ level of %RSD ≤ 5.0%.
E. Robustness Objective: Measure the method's capacity to remain unaffected by small, deliberate variations[5]. Protocol: Alter flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase pH (± 0.2 units). Acceptance: The SST criteria (Tailing factor < 1.5, %RSD < 2.0%) must still be met under all altered conditions.
Fig 2. Self-validating ICH Q2(R2) workflow utilizing a combined accuracy and precision approach.
Quantitative Data Summary: Validation Acceptance Criteria
The following table serves as the definitive benchmark for the validation report. All experimental data must fall within these boundaries to declare the method successfully validated for (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine.
| ICH Q2(R2) Parameter | Test Methodology | Strict Acceptance Criteria |
| System Suitability | 6 replicate injections of 100 µg/mL std | %RSD ≤ 2.0%, Tf ≤ 1.5, N ≥ 5000 |
| Specificity | Acid, Base, Peroxide, Heat, UV Light | Peak Purity Angle < Purity Threshold |
| Linearity | 7 levels (50% to 150% of target) | R2 ≥ 0.999, Residuals randomly distributed |
| Accuracy (Recovery) | Triplicate spikes at 80%, 100%, 120% | Mean Recovery: 98.0% – 102.0% |
| Repeatability | 6 independent preparations at 100% | %RSD of Assay ≤ 2.0% |
| Intermediate Precision | Different analyst, different day, same prep | Overall %RSD ≤ 2.0%, Mean diff ≤ 1.0% |
| LOD / LOQ | Signal-to-Noise (S/N) evaluation | LOD: S/N ≥ 3, LOQ: S/N ≥ 10 (%RSD ≤ 5%) |
| Robustness | Deliberate variation of Flow, Temp, pH | SST criteria maintained across all variations |
References
-
European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[Link][5]
-
International Council for Harmonisation. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2).[Link][6]
-
Bilandžić, N., et al. (2017). Determination of benzimidazole residues and their metabolites using high performance liquid chromatography-diode array. Mljekarstvo.[Link][3]
-
Koba, M., et al. (2015). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies.[Link][2]
Sources
Application Note: Leveraging (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine as a Privileged Scaffold in Modern Drug Discovery
Abstract
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its ability to interact with a wide array of biological targets.[1][2][3] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of a specific, high-potential precursor: (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine . We will explore the synthetic rationale, key derivatization protocols, and targeted applications of this versatile building block, demonstrating its utility in generating potent and selective therapeutic candidates.
Introduction: The Strategic Advantage of the Scaffold
The power of the benzimidazole scaffold lies in its structural similarity to endogenous purines, allowing it to effectively bind to the active sites of many enzymes and receptors.[4] The specific precursor, (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, offers three key strategic advantages for drug design:
-
The Benzimidazole Core: Provides a rigid, aromatic system capable of engaging in π-π stacking, hydrophobic, and hydrogen bonding interactions with biological targets.[1] Its bicyclic nature serves as an excellent foundation for orienting substituents in precise three-dimensional space.
-
The 5-Fluoro Substitution: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance biological activity.[5] The fluorine at the 5-position can increase metabolic stability by blocking potential sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the benzimidazole ring system.[6]
-
The 1-Methyl Group: N-methylation at the 1-position prevents tautomerization and eliminates a potential hydrogen bond donor, which can be crucial for tuning solubility and membrane permeability. It also provides a steric handle that can influence the conformation of appended side chains.
-
The 2-Aminomethyl Linker: The primary amine at the C2 position is the key chemical handle for derivatization. It provides a nucleophilic site for a wide range of well-established chemical transformations, making it an ideal anchor point for building diverse chemical libraries.
Synthesis of the Precursor
A robust and scalable synthesis of the title precursor is essential for its use in drug discovery programs. The following multi-step protocol is a reliable method based on established benzimidazole synthesis principles.[7]
Protocol 2.1: Synthesis of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
Materials:
-
4-Fluoro-2-nitroaniline
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) / Water
-
N-Boc-glycine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
N-Methylation: In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and cool the mixture to 0°C. Add MeI (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC. Upon completion, pour the reaction mixture into ice water and extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 4-fluoro-1-methyl-2-nitroaniline.
-
Nitro Reduction: To a solution of the product from step 1 in EtOH/H₂O, add NH₄Cl (1.0 eq) and Fe powder (5.0 eq). Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction, filter through Celite to remove the iron salts, and concentrate the filtrate. Extract with EtOAc to obtain 4-fluoro-N¹-methylbenzene-1,2-diamine.
-
Benzimidazole Formation (Phillips Condensation): Dissolve the diamine (1.0 eq) and N-Boc-glycine (1.1 eq) in DCM. Add EDC (1.5 eq) and HOBt (1.3 eq). Stir at room temperature for 12 hours. This forms the amide intermediate. Then, add glacial acetic acid and heat to 40-50°C for 4-6 hours to facilitate cyclization and dehydration. Cool, dilute with DCM, and wash with NaHCO₃ solution. Dry the organic layer and concentrate to yield the Boc-protected benzimidazole intermediate.
-
Boc Deprotection: Dissolve the crude product from step 3 in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine. Purify by column chromatography if necessary.
Caption: Synthetic workflow for the title precursor.
Core Derivatization Strategies
The primary amine of the precursor is a versatile functional handle for creating extensive libraries of compounds. The following protocols outline key transformations central to medicinal chemistry campaigns.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update | IntechOpen [intechopen.com]
- 3. impactfactor.org [impactfactor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced NMR Sample Preparation for Fluorinated Benzimidazoles in Drug Discovery
Introduction & Scientific Rationale
Fluorinated benzimidazoles represent a highly privileged structural scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anthelmintics, and proton pump inhibitors[1]. The strategic incorporation of fluorine modulates a drug candidate's lipophilicity, metabolic stability, and the basicity (pKa) of the benzimidazole nitrogen. To accurately characterize these structural modifications, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool.
The 19 F nucleus possesses a spin of 1/2, approximately 100% natural abundance, and an exceptional relative sensitivity of 83% compared to 1 H, making it an ideal spectroscopic probe[2]. Furthermore, the absence of endogenous fluorine in most biological and organic matrices ensures zero background signal, allowing for pristine structural elucidation and Quantitative NMR (qNMR) applications.
Despite these advantages, benzimidazoles present unique sample preparation challenges. They exhibit a strong tendency to form robust intermolecular hydrogen-bonding networks (N-H···N) and π−π stacking interactions, often leading to poor solubility, molecular aggregation, and subsequent NMR signal broadening[1]. This application note details the causal reasoning and self-validating protocols required to prepare high-fidelity NMR samples of fluorinated benzimidazoles.
Solvent Selection: Breaking the Hydrogen-Bonding Network
The planar nature of the benzimidazole core often results in high crystal lattice energy. Non-polar solvents like CDCl 3 are frequently insufficient for complete dissolution. Dimethyl sulfoxide-d6 (DMSO-d6) serves as the gold standard for this specific class of compounds[3].
Causality: DMSO is a strongly polar, aprotic solvent that functions as a powerful hydrogen-bond acceptor. It actively disrupts the intermolecular N-H···N bonds between benzimidazole monomers, solvating the molecules individually. This prevents nano-aggregation, which would otherwise lead to shortened transverse relaxation times ( T2 ) and severely broadened NMR resonances[3].
Table 1: Solvent Selection Matrix for Fluorinated Benzimidazoles
| Solvent | Solubilizing Power | H-Bond Disruption | Residual 1 H Peak | Applicability & Causality |
| DMSO-d6 | Excellent | High | 2.50 ppm | Primary Choice. Ideal for highly crystalline or aggregated derivatives. Ensures narrow line widths[3]. |
| Methanol-d4 | Good | Moderate | 3.31 ppm, 4.87 ppm | Alternative for polar derivatives. Note: Rapid exchange of N-H protons with deuterium will silence the N-H signal. |
| CDCl 3 | Poor to Moderate | Low | 7.26 ppm | Only suitable for highly lipophilic, N-alkylated (non-hydrogen bonding) benzimidazoles. |
Referencing Standards for 19 F NMR
Unlike 1 H and 13 C NMR, which universally rely on Tetramethylsilane (TMS), 19 F NMR referencing requires careful consideration due to the massive chemical shift range (~800 ppm)[4]. The IUPAC standard is Trichlorofluoromethane (CFCl 3 , 0.00 ppm)[5]. However, CFCl 3 is highly volatile (b.p. 23.7 °C) and an ozone-depleting substance, making it impractical for routine bench use.
Causality & Best Practices: Secondary internal standards are preferred to ensure accurate chemical shift calibration without sample loss. The standard must be chemically inert and its signal must not overlap with the target analyte. Fluorinated benzimidazoles typically resonate between -50 ppm to -150 ppm depending on the fluorine's position on the aromatic ring.
Table 2: Recommended Secondary 19 F NMR Reference Standards
| Standard | Chemical Shift vs CFCl 3 | Volatility | Recommended Use Case |
| Trifluoroacetic Acid (TFA) | -76.55 ppm[6] | Moderate | General use. Caution: Avoid if the benzimidazole is acid-sensitive; protonation of the N3 nitrogen will alter chemical shifts. |
| Sodium Trifluoroacetate (NaTFA) | -75.60 ppm | Low (Solid) | Excellent for highly polar media (DMSO-d6). A non-acidic alternative to TFA[5]. |
| Fluorobenzene | -113.15 ppm[6] | Moderate | Useful if the analyte has no signals near -110 ppm. Chemically inert toward benzimidazoles. |
| Hexafluorobenzene | -164.90 ppm[6] | Moderate | Excellent for highly deshielded fluorines. Inert and provides a sharp singlet. |
Experimental Workflow & Protocol
To ensure a self-validating system, the following protocol incorporates filtration and internal standard verification to guarantee sample homogeneity, accurate chemical shift referencing, and optimal magnetic field ( B0 ) shimming.
Workflow for the preparation of fluorinated benzimidazole NMR samples.
Step-by-Step Methodology:
-
Preparation of the Analyte: Weigh 2.0 - 5.0 mg of the fluorinated benzimidazole for routine 1 H and 19 F NMR (increase to 15-20 mg if 13 C NMR is required) into a clean 1.5 mL glass vial.
-
Solvent Addition: Add 600 µL of high-purity DMSO-d6. Causality: 100% isotopic purity is recommended to minimize the residual water peak at 3.33 ppm, which can exchange with the benzimidazole N-H proton and complicate spectral interpretation.
-
Standard Spiking: Add 1-2 µL of the chosen 19 F reference standard (e.g., Fluorobenzene).
-
Self-Validation Check: If performing quantitative NMR (qNMR), the internal standard must be weighed accurately using a calibrated microbalance (e.g., exactly 1.00 mg of solid NaTFA) to serve as a known molar calibrant[5].
-
-
Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate the vial in a water bath at 25 °C for 2-5 minutes. Causality: Heating above 40 °C in DMSO can sometimes promote oxidation or degradation of sensitive functional groups; mild sonication is preferred over aggressive heating.
-
Filtration (Critical Step): Draw the solution into a 1 mL glass syringe and filter it through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Micro-particulates distort the localized magnetic field ( B0 ) homogeneity, leading to poor shimming and broad line shapes. Filtration ensures a true solution state[3].
-
Degassing (For qNMR or T1 measurements): Dissolved paramagnetic oxygen ( O2 ) accelerates relaxation times and can broaden signals. Sparge the sample with dry N 2 gas for 5 minutes using a long capillary, or perform three freeze-pump-thaw cycles.
-
Data Acquisition Parameters ( 19 F qNMR):
-
Pulse Angle: Use a 90° pulse for maximum signal-to-noise ratio.
-
Relaxation Delay ( D1 ): Fluorine nuclei often have long longitudinal relaxation times ( T1 ). Measure the T1 using an inversion-recovery experiment. Set D1≥5×T1 (typically 10-20 seconds) to ensure complete magnetization recovery and accurate integration.
-
Decoupling: Acquire spectra with 1 H decoupling (e.g., inverse gated decoupling to avoid Nuclear Overhauser Effect enhancements) to collapse complex 1 H- 19 F multiplets into sharp singlets, vastly simplifying integration[4].
-
Conclusion
The robust preparation of fluorinated benzimidazole NMR samples hinges on overcoming inherent solubility barriers via appropriate solvent selection (DMSO-d6) and ensuring accurate chemical shift referencing using stable secondary standards like NaTFA or Fluorobenzene. By adhering to strict filtration and relaxation delay protocols, researchers can generate high-fidelity, reproducible, and quantitative NMR data to drive structure-activity relationship (SAR) campaigns in drug discovery.
Sources
Technical Support Center: Solubilization Strategies for (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
Welcome to the Technical Support Center. As drug development shifts toward increasingly complex and lipophilic molecules, overcoming poor aqueous solubility is a critical hurdle. This guide provides field-proven, mechanistically grounded strategies to solubilize (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine for in vitro and in vivo applications.
Physicochemical Profiling: The Causality of Poor Solubility
To solve a solubility issue, we must first understand the molecule's acid-base chemistry. (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine contains two distinct basic centers:
-
The Methanamine Group (Primary Aliphatic Amine): Exhibits a pKa of approximately 10.6 [1].
-
The Benzimidazole Ring Nitrogen (N3): Exhibits a pKa of approximately 5.3 to 5.6 [2].
The Mechanistic Problem: At a physiological pH of 7.4, the primary amine is protonated (cationic), but the benzimidazole core is deprotonated (neutral). While the molecule carries a net +1 charge, the highly lipophilic nature of the 5-fluoro and 1-methyl substituted aromatic core heavily outweighs the solvation energy provided by this single charge. This thermodynamic imbalance drives the molecules to aggregate via hydrophobic interactions, leading to rapid precipitation in aqueous buffers.
To achieve true aqueous solubility, we must alter the thermodynamic environment by either inducing a double-protonation state (pH adjustment), disrupting the solid-state crystal lattice (salt formation), or masking the hydrophobic core (cyclodextrin complexation).
Troubleshooting & FAQs
Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4). Why does this happen, and how can I prevent it? A1: This is a classic "solvent shift" precipitation. The compound's intrinsic aqueous solubility at pH 7.4 is exceedingly low. Once the DMSO diffuses into the bulk aqueous phase, the local dielectric constant drops, and the highly lipophilic fluorinated core forces the compound out of solution. Troubleshooting: Do not spike DMSO stocks directly into plain buffers. Instead, pre-dissolve a macrocyclic host like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) into your aqueous buffer before adding the DMSO stock [3]. The hydrophobic cavity of the cyclodextrin will instantly encapsulate the fluorinated benzimidazole core before it has the chance to aggregate.
Q2: I need to formulate this compound for an in vivo oral gavage study without using toxic organic solvents. What is the best approach? A2: Salt formation is the most robust strategy for oral dosing. Converting the free base to a salt (e.g., hydrochloride, mesylate, or maleate) significantly lowers the crystal lattice energy and improves the dissolution rate in the gastric environment [4]. If a solid dosage form isn't required, suspending the free base in an acidic vehicle (e.g., 0.1 M Citric Acid, pH 3.0) will doubly protonate the molecule, maximizing solubility.
Q3: Which cyclodextrin derivative should I choose for this specific molecule? A3: For weakly basic drugs containing amine groups, Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) is highly recommended over standard β-cyclodextrin [3]. SBE-β-CD provides a dual-action solubilization mechanism: its hydrophobic cavity encapsulates the benzimidazole core, while its negatively charged sulfonate groups form favorable electrostatic interactions with the positively charged methanamine group at pH 7.4.
Quantitative Data Summary
The table below summarizes the expected outcomes of various solubilization strategies based on the physicochemical properties of benzimidazole derivatives.
| Solubilization Strategy | Mechanism of Action | Optimal Use Case | Expected Solubility Increase |
| pH Adjustment (pH < 4.0) | Double protonation of amine and benzimidazole nitrogens | Liquid formulations, Gastric delivery | > 50-fold |
| Salt Formation (HCl / Maleate) | Disruption of crystal lattice energy | Solid dosage forms, Oral suspensions | 20 to 60-fold |
| Cyclodextrin (SBE-β-CD) | Hydrophobic encapsulation + Electrostatic binding | In vitro assays (pH 7.4), Parenteral IV | 10 to 30-fold |
| Cosolvency (10% DMSO) | Reduction of media dielectric constant | Early discovery in vitro screening | 5 to 15-fold |
Experimental Protocols
The following protocols are designed as self-validating systems to ensure experimental integrity.
Protocol A: In Situ Salt Formation & pH-Driven Solubilization
Use this protocol when physiological pH is not strictly required (e.g., analytical chemistry, gastric simulations).
-
Weighing: Transfer 10.0 mg of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine free base into a clean 2 mL glass vial.
-
Suspension: Add 900 µL of deionized water. The compound will remain largely insoluble, forming a cloudy suspension.
-
Titration: Dropwise, add 0.1 M Hydrochloric Acid (HCl) or Methanesulfonic acid while continuously vortexing. Monitor the pH using a calibrated micro-probe.
-
Self-Validation Check: Observe the optical clarity. The suspension must transition to a completely clear solution as the pH drops below 4.5 (successfully passing the pKa of the benzimidazole ring, ensuring double protonation). If cloudiness persists at pH 3.5, the intrinsic solubility limit of the salt form has been exceeded; add more water.
-
Final Adjustment: Q.S. to exactly 1.0 mL with deionized water.
Protocol B: Preparation of SBE-β-CD Inclusion Complex (Phase Solubility Method)
Use this protocol for cell culture assays or IV administration where pH 7.4 must be maintained.
-
Host Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in 50 mM Phosphate Buffer (pH 7.4).
-
Guest Addition: Add an excess amount (e.g., 5.0 mg) of the compound to 1.0 mL of the SBE-β-CD solution.
-
Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours. Causality: Inclusion complexation is a dynamic equilibrium; 48 hours ensures thermodynamic stability is reached.
-
Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the undissolved drug.
-
Self-Validation Check: Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical Step: Discard the first 3-4 drops of the filtrate. This saturates the filter membrane's non-specific binding sites, ensuring the collected sample accurately reflects the true solubilized concentration.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration via HPLC-UV against a known standard curve.
Decision Matrix Visualization
Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
References
Technical Support Center: Troubleshooting Low Yield in (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine Synthesis
Welcome to the Advanced Technical Support Center. Synthesizing highly polar, substituted 2-aminomethylbenzimidazoles presents unique chemical and thermodynamic challenges. This guide is designed for drug development professionals and synthetic chemists experiencing yield bottlenecks during the preparation of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine.
Below, we dissect the causality behind common synthetic failures, provide validated optimization strategies, and outline self-validating protocols to ensure high-fidelity reproducibility.
I. Synthesis Workflow & Critical Bottlenecks
The standard synthesis route involves the reduction of a nitroaniline precursor, followed by condensation with Boc-glycine, and a final acidic deprotection. The diagram below maps this workflow, highlighting the specific stages where yield attrition typically occurs.
Fig 1. Synthesis workflow of the target methanamine highlighting critical yield-loss bottlenecks.
II. Troubleshooting Guide & FAQs
Q1: My overall yield is below 30%, and the reaction mixture turns dark brown/black immediately after the nitro reduction step. What is happening? Causality: 1,2-phenylenediamines (such as the 4-fluoro-N1-methylbenzene-1,2-diamine intermediate) are highly electron-rich and notoriously susceptible to rapid air oxidation. Exposure to atmospheric oxygen causes the diamine to aggressively oxidize into dark, polymeric quinoxaline-like tars, destroying your mass balance before the coupling step even begins. Solution: Do not isolate or store the diamine intermediate. Perform the catalytic hydrogenation (Pd/C) and immediately telescope the crude diamine into the condensation step under a strict inert atmosphere (Argon or Nitrogen).
Q2: The condensation of the diamine with Boc-glycine stalls at the acyclic mono-amide intermediate. How can I drive the cyclization to form the benzimidazole core? Causality: The formation of the benzimidazole ring requires the thermodynamic dehydration of the intermediate mono-amide. Traditional methods using aqueous HCl at reflux lack the dehydrating power required, often taking up to 72 hours and suffering from thermal degradation, yielding only ~56%[1]. Solution: Overcome the dehydration energy barrier by employing microwave irradiation or a strong dehydrating coupling agent. Microwave irradiation (119–280 W) with intermittent heating can drive the cyclization in under an hour, boosting yields to 77%[1]. Alternatively, utilizing propylphosphonic anhydride (T3P) promotes highly efficient amide formation and subsequent cyclization without the need for harsh acidic reflux[2]. Solvent-free melting methods using SnCl2 have also proven highly effective for similar aminomethylbenzimidazoles, yielding up to 86%[3].
Q3: After Boc deprotection, I am losing most of my product during the aqueous workup. How can I improve the recovery of the final methanamine? Causality: The final product, (5-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, is a highly polar, water-soluble primary amine. Standard liquid-liquid extraction with organic solvents (like EtOAc or DCM) at a neutral pH will leave the protonated amine trapped in the aqueous layer. Solution: Abandon standard aqueous-organic extraction. Instead, adjust the aqueous solution to a precise pH of 8–9 using concentrated ammonia water, then cool the mixture to 3–5 °C to induce crystallization of the free base[1].
III. Quantitative Optimization Data
The table below summarizes the expected improvements when shifting from traditional synthesis methods to the optimized parameters discussed above.
| Reaction Parameter | Traditional Method | Optimized Method | Primary Yield Bottleneck Addressed | Expected Yield |
| Condensation (Thermal) | HCl, Reflux, 72 h | Microwave (2450 MHz), 10 min | Incomplete cyclization & thermal degradation | 56% → 77% |
| Condensation (Chemical) | DCC / HOBt | T3P (Propylphosphonic anhydride) | Poor amide bond formation | <50% → >80% |
| Isolation (Free Base) | DCM Extraction (pH 7) | Ammonia (pH 8-9) + Crystallization (4 °C) | High aqueous solubility of the methanamine | <30% → >85% |
IV. Validated Experimental Protocols
Protocol A: Microwave-Assisted Condensation (Boc-Protection Step)
This protocol utilizes microwave irradiation to rapidly overcome the dehydration barrier of the mono-amide intermediate[1].
-
Preparation: In a microwave-safe sealed vessel, combine freshly prepared 4-fluoro-N1-methylbenzene-1,2-diamine (1.0 equiv) and Boc-glycine (1.5 equiv) under an Argon atmosphere.
-
Catalysis: Add a catalytic amount of concentrated HCl (or SnCl2 if running as a solvent-free melt)[1][3].
-
Irradiation: Subject the mixture to microwave irradiation (2450 MHz, ~150 W). Use an intermittent irradiation cycle (e.g., 5 minutes on, 10 minutes off) for a total of 3 cycles to prevent localized superheating and thermal degradation[1].
-
Validation Checkpoint: Pull an aliquot for LC-MS analysis. The mass spectrum must show the complete disappearance of the acyclic mono-amide mass ( [M+H]+ ) and the dominant presence of the cyclized Boc-protected benzimidazole.
-
Workup: Cool the mixture to room temperature, neutralize with saturated NaHCO3 , and extract with EtOAc. Wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol B: Deprotection and Isolation of the Highly Polar Amine
This protocol avoids liquid-liquid extraction to prevent the loss of the water-soluble target molecule[1].
-
Deprotection: Dissolve the Boc-protected intermediate from Protocol A in anhydrous DCM. Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.
-
Concentration: Remove all volatiles in vacuo to obtain the crude TFA salt as a thick oil. Do NOT attempt aqueous extraction at this stage.
-
Neutralization: Dissolve the oil in a minimal amount of distilled water. Slowly add aqueous ammonia (28%) dropwise while stirring.
-
Validation Checkpoint: Monitor the pH continuously using a calibrated pH meter. Stop the addition exactly when the pH reaches 8.0–9.0[1]. A lower pH will keep the product protonated and dissolved; a higher pH may cause degradation or co-precipitation of impurities.
-
Crystallization: Transfer the flask to a refrigerator (3–5 °C) for 12 hours to allow complete crystallization of the free base[1].
-
Isolation: Filter the cold suspension, wash the filter cake with a minimal amount of ice-cold water/ethanol (9:1), and dry under high vacuum to afford pure (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine.
V. References
1.[3] Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method . Asian Journal of Chemistry. 2.[1] CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation . Google Patents. 3.[2] Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist . The Journal of Organic Chemistry - ACS Publications.
Sources
Technical Support Center: Chromatographic Purification of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges purifying highly basic, polar heterocycles. (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine presents a dual challenge: a primary methanamine group (pKa ~9.5) and a benzimidazole nitrogen (pKa ~5.5).
Under standard acidic reversed-phase (RP) conditions, this molecule is doubly protonated, leading to poor retention and severe peak tailing due to secondary interactions with stationary phase silanols. This guide provides field-proven, self-validating workflows to overcome these thermodynamic hurdles and achieve high-purity isolation.
Chromatographic Optimization Logic
Fig 1. Chromatographic optimization workflow for basic benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my compound elute as a broad, asymmetrical tailing peak on a standard C18 column? A: Peak tailing for basic amines is primarily a chemical problem driven by secondary retention mechanisms [1]. Traditional silica-based C18 columns contain residual, unbonded silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols ionize to form negatively charged Si-O⁻ sites [2]. The positively charged primary amine of your benzimidazole derivative interacts strongly with these sites via ion-exchange. This electrostatic "velcro" effect causes the molecules to desorb at different rates, elongating the trailing edge of the peak[1, 5].
Q2: How can I definitively diagnose if the tailing is caused by silanol interactions or a physical column void? A: Employ a self-validating diagnostic injection. Inject a completely neutral, non-ionizable compound (e.g., toluene or uracil) under your current mobile phase conditions. Neutral compounds cannot participate in acid-base interactions with silanols [1]. If the neutral compound yields a perfectly symmetrical peak while your benzimidazole tails, the issue is chemical (silanol interactions). If both peaks tail equally, you have a physical problem, such as a void at the head of the column or excessive extra-column volume in your tubing[1, 5].
Q3: Should I use Reversed-Phase (RP-HPLC) or HILIC for this specific molecule? A: It depends on the desired salt form and isolation strategy:
-
High-pH RP-HPLC is highly recommended if you want the free base. By raising the pH to 10.5 (above the primary amine's pKa of 9.5), the molecule becomes fully deprotonated and neutral. This eliminates silanol interactions and increases hydrophobicity, allowing for excellent retention and peak shape on a high-pH stable C18 column [6].
-
HILIC (Hydrophilic Interaction Liquid Chromatography) is ideal if the compound remains too polar for RP-HPLC even at high pH, or if you require the salt form. HILIC uses a polar stationary phase and a highly organic mobile phase [3, 4]. The protonated amine partitions into a water-rich layer immobilized on the stationary phase, providing strong retention for polar compounds that would otherwise elute at the void volume in RP-HPLC [4].
Troubleshooting Guide
Issue: Co-elution with des-fluoro or N-demethylated synthetic impurities.
-
Root Cause: In standard low-pH RP-HPLC, the dominant retention factor is the highly polar protonated amine, which masks the subtle hydrophobic differences provided by the fluorine atom or the N-methyl group.
-
Solution: Switch to High-pH RP-HPLC. When the amine is neutralized, the chromatographic selectivity is driven entirely by the benzimidazole core's hydrophobicity. The presence of the fluorine atom and the N-methyl group will significantly alter the partition coefficient, allowing baseline resolution of these closely related structural analogs.
Issue: Retention times are drifting during HILIC purification.
-
Root Cause: The aqueous layer on the HILIC stationary phase has not reached thermodynamic equilibrium.
-
Solution: HILIC requires significantly more equilibration time than RP-HPLC. Ensure your mobile phase contains at least 3-5% water (or aqueous buffer) to maintain the hydration layer [3]. Flush the column with at least 15-20 column volumes of your initial mobile phase before the first injection.
Quantitative Method Comparison
| Chromatographic Mode | Mobile Phase System | Analyte Charge State | Retention Mechanism | Peak Asymmetry (As) | Recommended Application |
| Low-pH RP-HPLC | 0.1% Formic Acid (pH 2.8) / ACN | Doubly Protonated (+2) | Hydrophobic (Weak) + Ion-Exchange (Strong) | > 2.0 (Severe Tailing) | Not recommended; poor retention. |
| High-pH RP-HPLC | 10mM NH₄HCO₃ (pH 10.5) / ACN | Neutral (0) | Hydrophobic Partitioning | 1.0 - 1.2 (Excellent) | Free base isolation, resolving structural analogs. |
| HILIC | 10mM NH₄Formate (pH 3.0) / ACN | Doubly Protonated (+2) | Hydrophilic Partitioning into Aqueous Layer | 1.1 - 1.3 (Good) | Salt form isolation, extreme polarity cases. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: High-pH RP-HPLC Purification Workflow
Causality: Raising the pH above the pKa of the primary amine neutralizes the molecule, preventing electrostatic interactions with silanols and driving hydrophobic retention.
-
Column Selection: Select a hybrid-silica or polymer-based C18 column specifically engineered to withstand high pH (e.g., pH 1-12 range). Standard silica will dissolve at pH 10.5.
-
Mobile Phase Preparation:
-
Buffer A: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide. (Self-Validation: Measure pH after adding the salt, as buffering capacity shifts).
-
Buffer B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine in a 50:50 mixture of Buffer A and Buffer B. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter.
-
Gradient Execution: Run a shallow gradient from 5% B to 50% B over 20 column volumes. The neutralized benzimidazole will elute based on the lipophilicity of the fluorinated core.
-
Post-Run Validation: Inject a blank (diluent only) to confirm no carryover of the highly basic compound, which can sometimes persistently adsorb to stainless steel tubing.
Protocol 2: HILIC Purification Workflow
Causality: Utilizing an organic-rich mobile phase forces the highly polar, protonated amine to partition into the immobilized water layer on the polar stationary phase, achieving retention where RP-HPLC fails.
-
Column Selection: Select a Zwitterionic (Z-HILIC) or Amide-functionalized column [3]. These phases hold a robust water layer and handle basic amines exceptionally well.
-
Mobile Phase Preparation:
-
Buffer A (Weak Solvent): 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate (pH 3.0). Crucial: Water must be present to form the stationary phase hydration layer [3].
-
Buffer B (Strong Solvent): 50% Acetonitrile / 50% Water containing 10 mM Ammonium Formate (pH 3.0).
-
-
Sample Diluent: Critical Step. Dissolve the sample in a diluent matching the starting conditions (e.g., 75% Acetonitrile / 25% Methanol) [3]. Injecting a highly aqueous sample in HILIC will instantly disrupt the hydration layer, causing peak splitting and fronting.
-
Gradient Execution: Start at 100% Buffer A (high organic) and run a gradient to 50% Buffer B (increasing aqueous content) over 15 column volumes.
-
Equilibration Validation: Monitor the column pressure and baseline UV absorbance. Do not inject until both are perfectly stable for at least 5 minutes, confirming the aqueous layer is fully established.
References
-
Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. [Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]
-
Waters. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Corporation. [Link]
-
Biotage. "What can I use to purify polar reaction mixtures?" Biotage. [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link]
-
Chromatography Forum. "Peak tailing." Chromatography Forum. [Link]
Methanamine Derivatization Support Center: Troubleshooting & Optimization
Welcome to the Technical Support Center for Methanamine (Methylamine) Derivatization. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies to mitigate side reactions—such as over-alkylation, epimerization, and thermal degradation—during reductive amination, amide coupling, and GC-MS profiling.
As a self-validating system, every protocol provided here includes built-in checkpoints to ensure experimental integrity and mechanistic causality.
Troubleshooting workflow for methanamine derivatization side reactions.
Module 1: Reductive Amination with Methanamine
Q: When performing reductive amination with methanamine and an aldehyde, I observe significant over-alkylation and poor yields. How can I selectively synthesize the secondary N-methylamine?
Causality & Expert Insight: The direct reductive amination of aldehydes with gaseous or aqueous methanamine often suffers from poor chemoselectivity. The initially formed secondary amine is more nucleophilic than the primary methanamine starting material, leading to over-alkylation and the formation of unwanted tertiary amines. Furthermore, traditional boron-based reducing agents (like NaBH₃CN) can cause toxicity concerns (HCN release) and sluggish kinetics with sterically hindered substrates.
To bypass this, utilizing N-Boc-N-methylamine with a silane reducing agent (Me₂SiHCl) forces a clean reaction pathway. The Boc group acts as a steric and electronic shield, preventing over-alkylation. The HCl generated in situ during the silane reduction facilitates the simultaneous deprotection of the Boc group, yielding the pure secondary amine hydrochloride salt [1].
Quantitative Data Summary:
| Solvent System | Reducing Agent | Intermediate Formed | Yield of Desired Amine (%) | Major Side Reaction |
|---|---|---|---|---|
| Methanol | NaBH₃CN | Iminium Ion | 45 - 60% | Over-alkylation (Tertiary amine) |
| Dichloromethane | Me₂SiHCl | Boc-protected amine | ~70% | Incomplete deprotection |
| Acetonitrile | Me₂SiHCl | Boc-protected amine | >95% | None (Clean conversion) |
Self-Validating Protocol: Me₂SiHCl-Mediated Reductive Amination
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve the aldehyde (1.0 eq) and N-Boc-N-methylamine (1.2 eq) in anhydrous acetonitrile (0.5 M concentration).
-
Activation: Add Me₂SiHCl (2.0 eq) dropwise at 0 °C. The silane acts as both the reducing agent and the source of HCl for subsequent deprotection.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the aldehyde via TLC or LC-MS.
-
In Situ Deprotection: Quench the reaction by adding methanol (2 mL/mmol) and stir for an additional 1 hour. The in situ generated HCl cleaves the Boc group.
-
Validation & Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether. The desired secondary N-methylamine will precipitate as a highly pure HCl salt, self-validating the successful deprotection and bypassing the need for column chromatography.
Module 2: Amide Coupling & Epimerization Control
Q: I am coupling methanamine to a chiral α-amino acid, but I am detecting high levels of the D-epimer in my product. How do I suppress epimerization during this activation?
Causality & Expert Insight: Epimerization during amide coupling primarily occurs via two pathways: direct base-catalyzed α-proton abstraction or the formation of an azlactone (oxazolone) intermediate[2, 3]. When a chiral carboxylic acid is over-activated (e.g., using DCC or DIC alone), the highly reactive O-acylisourea intermediate can cyclize into a planar azlactone. Subsequent nucleophilic attack by methanamine on this planar intermediate yields a racemic mixture.
To prevent this, coupling additives like HOBt or HOAt must be used to rapidly convert the O-acylisourea into a less reactive, but more stable, OBt/OAt ester before azlactone formation can occur. Alternatively, using uronium salts like HATU with a hindered base (DIPEA) accelerates the direct coupling rate, kinetically outcompeting the epimerization pathway [3].
Mechanism of base-catalyzed epimerization via azlactone intermediate during amide coupling.
Self-Validating Protocol: Epimerization-Free HATU Coupling
-
Pre-activation: Dissolve the chiral N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (2.0 eq) dropwise at 0 °C. Crucial Step: Keep the temperature low to minimize the rate of α-proton abstraction. Stir for 5 minutes to form the active OAt ester.
-
Amine Addition: Add methanamine hydrochloride (1.2 eq) followed by an additional 1.2 eq of DIPEA.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Validation: Analyze the crude mixture via chiral HPLC. A successful reaction will show <2% of the D-epimer. If epimerization exceeds 5%, switch the base from DIPEA to the less basic TMP (2,4,6-collidine) or use DEPBT as the coupling reagent.
Module 3: GC-MS / LC-MS Derivatization Workflows
Q: Direct GC-MS analysis of secondary amino acids is failing due to poor volatility and thermal degradation. How can I derivatize them effectively using methanamine?
Causality & Expert Insight: Secondary amino acids (e.g., proline derivatives) lack the volatility required for GC-MS and often degrade at high injection port temperatures. Traditional silylation can be moisture-sensitive and yield multiple derivatives. A robust alternative is the two-step in situ derivatization using heptafluorobutyl chloroformate (HFBCF) followed by amidation with methanamine [4].
HFBCF rapidly reacts with the amine and carboxylic acid groups in aqueous media to form HFB esters. However, HFB esters of carboxylic acids are thermally unstable. Adding methanamine displaces the ester to form a highly stable, volatile N-methylamide, making it perfect for chiral GC-MS profiling without risking thermal breakdown in the instrument.
Self-Validating Protocol: HFBCF/Methanamine Derivatization for GC-MS
-
Aqueous Extraction: Transfer 100 µL of the biological sample (containing secondary amino acids) into a glass vial. Add 100 µL of pyridine buffer (pH 9.0).
-
First Derivatization (HFBCF): Add 10 µL of HFBCF and 200 µL of isooctane. Vortex vigorously for 1 minute. The HFBCF derivatizes the amino and carboxyl groups, and the products partition into the isooctane layer.
-
Second Derivatization (Amidation): Transfer the upper isooctane layer to a new vial. Add 20 µL of a 2 M methanamine solution in methanol.
-
Incubation: Heat the mixture at 60 °C for 15 minutes to ensure complete conversion of the HFB esters to N-methylamides.
-
Validation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of pure isooctane. Inject 1 µL into the GC-MS. The presence of a single, sharp chromatographic peak for each enantiomer validates complete derivatization without degradation.
References
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications.[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.[Link]
-
Epimerisation in Peptide Synthesis. PMC - NIH.[Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. SpringerNature.[Link]
scaling up production of 5-fluoro-1-methyl benzimidazole derivatives
Technical Support Center: Scaling Up Production of 5-Fluoro-1-Methylbenzimidazole Derivatives
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling the synthesis of 5-fluoro-1-methylbenzimidazole derivatives from the benchtop to the pilot plant. We address the most critical bottlenecks encountered during scale-up: regioselectivity, thermal management, and purification.
I. Route Selection & Regioselectivity
Q: When scaling up the N-methylation of 5-fluorobenzimidazole, we consistently observe an inseparable mixture of 5-fluoro and 6-fluoro isomers. How can we drive regioselectivity?
A: This is a fundamental issue rooted in the tautomeric equilibrium of the benzimidazole core. The N-H proton rapidly exchanges between the N1 and N3 positions. Because the fluorine atom at the 5-position does not provide a sufficient steric or electronic bias to heavily favor one nitrogen over the other, direct alkylation yields a near 1:1 mixture of the 1-methyl-5-fluoro and 1-methyl-6-fluoro isomers (1)[1].
The Causality & Solution: To bypass this thermodynamic limitation, abandon direct N-methylation of the formed benzimidazole. Instead, utilize a pre-methylated starting material. By starting with 4-fluoro-N-methyl-2-nitroaniline, you lock in the regiochemistry before the imidazole ring is formed, guaranteeing 100% regioselectivity for the 5-fluoro-1-methyl isomer (2)[2].
Caption: Workflow comparing traditional N-methylation vs. regiospecific pre-methylated synthesis.
II. Exotherm Management During Nitro Reduction
Q: The reduction of 4-fluoro-N-methyl-2-nitroaniline to the corresponding diamine generates a massive exotherm. How do we safely manage this at the 10+ kg scale?
A: The reduction of aromatic nitro groups is highly exothermic ( ΔH≈−500 kJ/mol). In standard batch reactors, poor heat transfer surface-area-to-volume ratios can lead to thermal runaway and the accumulation of hazardous hydroxylamine intermediates (3)[3].
The Causality & Solution: To safely dissipate heat, transition to continuous flow micromixing reactors or utilize Catalytic Transfer Hydrogenation (CTH) with a slow, controlled addition of the hydrogen donor (e.g., sodium formate or hydrazine hydrate) over Pd/C. Continuous flow significantly improves mass and heat transfer, mitigating hot spots and ensuring a self-validating safety profile where the reaction volume at any given moment is minimal (4)[4].
Table 1: Quantitative Comparison of Nitro Reduction Strategies
| Parameter | Standard Batch Hydrogenation | Catalytic Transfer Hydrogenation (CTH) | Continuous Flow Reactor |
| Cooling Requirement | Extreme (Requires specialized jackets) | Moderate (Controlled by reagent addition) | Low (High surface-area-to-volume ratio) |
| Regioselectivity | N/A (Pre-locked isomer) | N/A (Pre-locked isomer) | N/A (Pre-locked isomer) |
| Typical Yield | 75 - 82% | 85 - 90% | > 95% |
| Impurity Profile | High hydroxylamine risk | Low | Minimal |
III. Cyclization and Purification Strategy
Q: Traditional cyclization requires column chromatography to remove unreacted diamine and colored byproducts. What is the alternative for pilot-scale manufacturing?
A: Column chromatography is economically and operationally unfeasible at scale. The causality of the impurities often stems from oxidative degradation of the electron-rich diamine intermediate. By performing a one-pot reduction-cyclization or immediately subjecting the crude diamine to formic acid under an inert atmosphere, you prevent oxidation. Purification is then achieved via pH-adjusted anti-solvent crystallization.
Caption: Troubleshooting logic tree for managing purity and crystallization at scale.
IV. Self-Validating Experimental Protocol: Regiospecific Scale-Up
This protocol integrates in-process controls (IPCs) to ensure the system self-validates before proceeding to the next step, avoiding downstream failures.
Step 1: Catalytic Transfer Hydrogenation (Nitro Reduction)
-
Charge a nitrogen-flushed reactor with 4-fluoro-N-methyl-2-nitroaniline (1.0 eq) and ethanol (10 volumes).
-
Add 10% Pd/C (0.05 eq by weight). Stir to suspend.
-
Heat the mixture to 50°C.
-
Controlled Addition: Slowly add an aqueous solution of sodium formate (4.0 eq) over 2 hours. Maintain internal temperature between 50-60°C.
-
IPC (Self-Validation): Monitor via HPLC. The reaction is complete when the starting material is < 0.5%. If > 0.5%, continue stirring for 1 hour.
-
Filter the hot mixture through a Celite pad to remove Pd/C. Wash the pad with hot ethanol.
Step 2: Cyclization to Benzimidazole
-
Transfer the diamine filtrate directly to a clean reactor to minimize air exposure.
-
Add formic acid (90%, 3.0 eq).
-
Heat the mixture to reflux (approx. 80-85°C) for 4 hours.
-
IPC (Self-Validation): Monitor via HPLC for the disappearance of the diamine intermediate.
-
Once complete, concentrate the mixture under reduced pressure to remove excess ethanol and formic acid.
Step 3: Anti-Solvent Crystallization
-
Dissolve the crude residue in a minimum amount of water (approx. 3 volumes).
-
Cool the solution to 10°C.
-
Slowly add 10% NaOH solution dropwise while maintaining vigorous stirring, until the pH reaches 8.0 - 8.5. Causality: The benzimidazole core becomes deprotonated and neutral at this pH, drastically reducing its aqueous solubility and forcing precipitation.
-
Stir the resulting slurry at 5°C for 2 hours to maximize crystal growth.
-
Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 60°C to a constant weight.
V. References
-
Van Den Berge, E., & Robiette, R. (2013). "Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer." The Journal of Organic Chemistry, ACS Publications. 1
-
"Application of Continuous Flow Micromixing Reactor Technology for Synthesis of Benzimidazole Drugs." (2013). Organic Process Research & Development, ACS Publications. 4
-
BenchChem Technical Support Team. (2025). "Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles." Benchchem.3
-
"US7074794B2 - Proline derivatives and the use thereof as drugs." Google Patents. 2
Sources
A Comparative Guide to (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine and its Non-Fluorinated Analog
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents.[1] Strategic modification of this core is a key tactic in drug discovery to enhance therapeutic properties. This guide provides an in-depth comparison of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine and its corresponding non-fluorinated analog, (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine. We will explore the profound impact of a single fluorine atom at the C-5 position on the molecule's physicochemical properties, pharmacodynamics, and pharmacokinetic profile. By integrating established principles of medicinal chemistry with detailed experimental protocols, this document serves as a technical resource for researchers engaged in the design and optimization of benzimidazole-based drug candidates.
Introduction: The Strategic Value of Fluorination in Benzimidazole Scaffolds
Benzimidazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3][4] The versatility of the benzimidazole nucleus allows for substitutions at multiple positions, primarily N-1, C-2, C-5, and C-6, which significantly modulate the compound's biological profile.[2][5]
The introduction of fluorine into drug candidates has become a powerful and widely used strategy in modern medicinal chemistry.[6] Due to its small van der Waals radius (1.47 Å), which is comparable to that of hydrogen (1.20 Å), fluorine can act as a hydrogen isostere.[7][8] However, as the most electronegative element, it drastically alters the electronic landscape of a molecule. This strategic substitution can lead to remarkable improvements in:
-
Metabolic Stability: The high strength of the carbon-fluorine (C-F) bond can block metabolic attack by enzymes like cytochrome P450s, prolonging the drug's half-life.[9][10]
-
Binding Affinity: Fluorine's electronegativity can introduce favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing potency.[7]
-
Physicochemical Properties: It can modulate a compound's lipophilicity and pKa, which in turn affects solubility, membrane permeability, and bioavailability.[7][11]
This guide will dissect these effects within the context of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, providing both the theoretical basis and the practical experimental frameworks for its evaluation against a non-fluorinated baseline.
The Fluorine Effect: Physicochemical Properties
The substitution of a hydrogen atom with fluorine at the 5-position of the benzimidazole ring induces significant changes in the molecule's fundamental physicochemical properties. These changes are the root cause of the altered biological performance discussed in subsequent sections.
-
Acidity/Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence on the benzene ring reduces the electron density of the entire bicyclic system. This makes the imidazole nitrogen atoms less basic, thereby lowering the pKa of the compound. A lower pKa can reduce unwanted ionization at physiological pH, potentially improving cell membrane permeability.[7]
-
Lipophilicity (LogP): The introduction of a single fluorine atom generally increases a molecule's lipophilicity (LogP). This enhancement can improve membrane penetration and, in some cases, brain-blood barrier permeation.[11] However, the effect is context-dependent and must be balanced to maintain adequate aqueous solubility.
Table 1: Predicted Physicochemical Properties
| Property | (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (Non-Fluorinated Analog) | (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine | Rationale for Change |
| Molecular Formula | C₉H₁₁N₃ | C₉H₁₀FN₃ | Addition of one fluorine atom. |
| Molecular Weight | 161.21 g/mol | 179.20 g/mol | Increased atomic mass from F vs. H. |
| Predicted LogP | ~1.5 | ~1.8 | Fluorine is more lipophilic than hydrogen.[7] |
| Predicted pKa | ~7.8 | ~7.2 | The electron-withdrawing effect of fluorine reduces the basicity of the imidazole nitrogens.[7] |
Note: Predicted values are illustrative and should be confirmed experimentally.
Comparative Pharmacodynamic Profile: Target Engagement
While the specific biological target of these molecules is not defined here, we can explore how fluorination could hypothetically impact enzyme inhibition, a common mechanism of action for benzimidazole derivatives.[3] The altered electronics and conformation imparted by fluorine can significantly affect how the molecule fits into and interacts with an enzyme's active site.
The fluorine atom can form unique non-covalent interactions, such as hydrogen bonds with backbone amides or electrostatic interactions with positively charged residues, which are unavailable to the non-fluorinated analog. This can lead to a substantial increase in binding affinity and, consequently, inhibitory potency (lower IC₅₀ or Kᵢ value).[7]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Kinase Model)
This protocol describes a generalized, robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme, such as a protein kinase.
Causality Statement: The choice of a continuous-read kinetic assay using a fluorescent or luminescent readout provides high sensitivity and allows for the monitoring of the reaction progress over time, ensuring that inhibition is measured during the initial linear phase of the reaction, which is crucial for accurate IC₅₀ determination.[12][13]
Materials:
-
Target Kinase (e.g., PKA, SRC)
-
Kinase Substrate (peptide-based)
-
ATP (Adenosine Triphosphate)
-
Test Compounds (Fluorinated and Non-Fluorinated Analogs)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a 100 µM stock concentration.
-
Enzyme/Substrate Master Mix: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer at 2X the final desired concentration.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 10 µL of the Enzyme/Substrate master mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiate Reaction: Prepare a 2X ATP solution in kinase assay buffer. Add 10 µL of this solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.[14]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure less than 20% of the substrate is consumed in the uninhibited control wells.
-
Detection:
-
Stop the reaction and detect the remaining ATP (or ADP produced) by adding 20 µL of the chosen detection reagent according to the manufacturer's protocol.
-
Incubate as required by the detection reagent (e.g., 40 minutes for ADP-Glo™).
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Table 2: Representative Pharmacodynamic Data
| Compound | Target Kinase IC₅₀ (nM) |
| Non-Fluorinated Analog | 150 |
| (5-Fluoro...)-methanamine | 25 |
This data is illustrative. A lower IC₅₀ value indicates higher potency. The hypothetical 6-fold increase in potency highlights the potential for fluorine to create critical new binding interactions with the target protein.
Comparative Pharmacokinetic (ADME) Profile
A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its in vivo exposure and efficacy. Fluorination can profoundly and often beneficially alter these parameters.
A. Cell Permeability
For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[15]
Causality Statement: Caco-2 cells, when cultured for ~21 days, differentiate to form a polarized monolayer with tight junctions and express key drug transporters (like P-glycoprotein, P-gp), closely mimicking the human intestinal barrier.[15][16] Measuring transport in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions is essential to not only determine passive permeability but also to identify if the compound is a substrate of efflux transporters like P-gp. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests active efflux.[17]
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 (basolateral) and pH 6.5 (apical, to mimic intestinal pH)
-
Test Compounds and controls (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer Yellow for monolayer integrity testing
-
LC-MS/MS system for compound quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed.
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to confirm tight junction formation.[18]
-
Perform a Lucifer Yellow permeability test; high rejection of this paracellular marker confirms monolayer integrity.
-
-
Dosing Solution Preparation: Prepare 10 µM dosing solutions of test compounds and controls in the appropriate HBSS buffer.
-
Permeability Measurement (A→B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
Add the dosing solution (pH 6.5) to the apical (donor) chamber.
-
-
Permeability Measurement (B→A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS (pH 6.5) to the apical (receiver) chamber.
-
Add the dosing solution (pH 7.4) to the basolateral (donor) chamber.
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. At a specified time point (e.g., 2 hours), collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Caption: Bidirectional transport across a Caco-2 cell monolayer.
B. Metabolic Stability
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[19] Assays using liver microsomes, which contain a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s), are a standard method for assessing a compound's intrinsic clearance.[20][21]
Causality Statement: The C-5 position on the benzimidazole ring is electronically activated and can be a prime site for oxidative metabolism by CYP enzymes. Placing a fluorine atom at this position serves as a "metabolic blocker." The C-F bond is significantly stronger than a C-H bond and is resistant to enzymatic cleavage, thus preventing hydroxylation at that site and potentially increasing the overall metabolic stability of the compound.[6][10]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate Buffer (pH 7.4)
-
Test Compounds and controls (e.g., Verapamil for high clearance, Verapamil for low clearance)
-
Acetonitrile with internal standard for reaction quenching
-
LC-MS/MS system for quantification
Procedure:
-
Reaction Setup: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with liver microsomes (0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Quantification: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the initial linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.
-
Caption: Workflow for an in vitro metabolic stability assay.
Table 3: Summary of Representative ADME Data
| Parameter | Non-Fluorinated Analog | (5-Fluoro...)-methanamine | Interpretation |
| Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | 8.5 | 12.1 | Increased lipophilicity of the fluorinated analog leads to higher passive permeability. |
| Efflux Ratio (ER) | 1.1 | 1.0 | Neither compound appears to be a significant substrate for efflux transporters like P-gp. |
| HLM Stability (t₁/₂) (min) | 22 | >120 | Fluorination at the C-5 position effectively blocks a primary site of metabolism, dramatically increasing stability.[6][9] |
| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | 78 | <5 | The significantly lower clearance rate predicts a longer in vivo half-life and higher oral bioavailability for the fluorinated compound.[22] |
This data is illustrative and demonstrates the expected trends based on established medicinal chemistry principles.
Conclusion and Future Directions
The strategic incorporation of a single fluorine atom at the 5-position of the (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine scaffold demonstrates a profound and multifaceted impact on its drug-like properties. The experimental data, supported by established principles, illustrates that this substitution can:
-
Enhance Potency: By introducing new, favorable interactions with the biological target, leading to a significantly lower IC₅₀.
-
Improve Permeability: By increasing lipophilicity, which facilitates passive diffusion across cellular membranes.
-
Increase Metabolic Stability: By blocking a key site of oxidative metabolism, resulting in a longer half-life and lower intrinsic clearance.
Together, these improvements transform the parent molecule into a more robust drug candidate with a higher probability of in vivo success. The (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine analog is predicted to have higher oral bioavailability and require lower, less frequent dosing compared to its non-fluorinated counterpart.
Further development should focus on in vivo pharmacokinetic studies in animal models to confirm these in vitro predictions and to fully characterize the safety and efficacy profile of this promising fluorinated compound.
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. National Center for Biotechnology Information.[Link]
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Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.[Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.[Link]
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How Is Fluorine Used in the Medical Field? Inhance Technologies.[Link]
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Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLOS One.[Link]
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Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information.[Link]
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Importance of Fluorine in Benzazole Compounds. ResearchGate.[Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information.[Link]
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Biological activities of benzimidazole derivatives: A review. International Science Community Association.[Link]
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Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PubMed.[Link]
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Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International.[Link]
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A Comparative Guide to the Efficacy of 5-Fluoro vs. 6-Fluoro Benzimidazole Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a recurring motif in a multitude of pharmacologically active compounds, owing to its structural similarity to endogenous purines.[1] This versatile heterocyclic system interacts with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to modulate their physicochemical properties and enhance their therapeutic potential.[3][4] This guide provides a comprehensive comparative analysis of the efficacy of 5-fluoro versus 6-fluoro substituted benzimidazole derivatives, offering insights into their synthesis, biological activities, and mechanisms of action, supported by experimental data.
The Strategic Role of Fluorine in Benzimidazole Derivatives
The introduction of a fluorine atom, the most electronegative element, into a benzimidazole scaffold can profoundly influence its biological activity. This is attributed to several factors:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the compound's in vivo half-life.
-
Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[5]
-
Binding Interactions: The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets such as enzymes and receptors, leading to altered binding affinities.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups, influencing the molecule's overall electronic properties and its interaction with biological targets.[5]
The positional isomerism of the fluorine atom on the benzimidazole ring, specifically at the 5- and 6-positions, can lead to distinct pharmacological profiles. This guide will delve into these differences to aid in the rational design of more potent and selective benzimidazole-based therapeutic agents.
Synthesis of 5-Fluoro and 6-Fluoro Benzimidazole Derivatives
The synthesis of 5-fluoro and 6-fluoro benzimidazole derivatives typically follows established synthetic routes for benzimidazole formation, with the key difference being the choice of the starting fluoro-substituted o-phenylenediamine.
A common and versatile method is the Phillips-Ladenburg synthesis, which involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, nitrile, or orthoester) under acidic conditions.
General Synthetic Pathway:
Caption: General synthetic scheme for fluoro-benzimidazole derivatives.
Synthesis of 5-Fluoro Benzimidazole Derivatives:
The synthesis of 5-fluoro benzimidazole derivatives commences with 4-fluoro-1,2-phenylenediamine. For instance, novel sulfonyl derivatives of 5-fluoro-substituted benzimidazole were synthesized by first reacting 4-fluorobenzene-1,2-diamine with organic acids like acetic acid or formic acid to yield the intermediate benzimidazole.[6] This intermediate is then treated with various sulfonyl chlorides to produce the final products.[6]
Synthesis of 6-Fluoro Benzimidazole Derivatives:
Similarly, the synthesis of 6-fluoro benzimidazole derivatives utilizes 4-fluoro-1,2-phenylenediamine as the starting material. It is important to note that in the absence of a substituent at the 1-position, 5-fluoro and 6-fluoro benzimidazoles exist as a tautomeric mixture due to proton migration between the two nitrogen atoms. For the purpose of this guide, "6-fluoro" will be used to denote the substitution pattern based on the starting material. For example, a series of 5-fluoro-6-(4-substituted-piperazinyl) benzimidazoles were synthesized to explore their bioactivity.[3]
Comparative Efficacy: A Data-Driven Analysis
The true measure of the impact of fluorine's position lies in the comparative biological activities of the resulting derivatives. Below is a compilation of experimental data from various studies, highlighting the efficacy of 5-fluoro and 6-fluoro benzimidazole derivatives across different therapeutic areas.
Antimicrobial and Antifungal Activity
Fluorinated benzimidazoles have shown significant promise as antimicrobial and antifungal agents.[5][7][8] The position of the fluorine atom can influence the spectrum and potency of their activity.
| Compound Type | Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| 5-Fluoro Benzimidazole | 3-fluorobenzyl benzimidazole derivative 5c | Saccharomyces cerevisiae | 1 | [7][8] |
| MRSA | 2 | [7][8] | ||
| Bacillus proteus | 4 | [7][8] | ||
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18 ) | Escherichia coli O157:H7 | 0.49-0.98 | [9][10] | |
| Escherichia coli ATCC 8739 | 0.49-0.98 | [9][10] | ||
| Escherichia coli ATCC 35218 | 0.49-0.98 | [9][10] | ||
| Salmonella typhimurium ATCC 13311 | 0.49-0.98 | [9][10] | ||
| 6-Fluoro Benzimidazole | 6-fluoro-benzimidazole nucleus with a piperidin-1-yl substituent (6h ) | B. cereus, K. pneumoniae, S. aureus | ≥90% growth inhibition at low µg/mL | [3] |
| 2-(m-fluorophenyl)-5-methylbenzimidazole (18 ) | Gram-negative bacteria | 31.25 | [5] | |
| B. subtilis | 7.81 | [5] |
Analysis:
Direct comparison is challenging due to the structural diversity of the tested compounds. However, some trends can be observed. The 5-fluoro benzimidazole derivatives, particularly the 3-fluorobenzyl derivative 5c and the hydrazide derivative 18 , exhibit potent activity against a range of bacteria and fungi, with MIC values in the low microgram per milliliter range.[7][8][9][10] The 6-fluoro benzimidazole derivative 6h also shows broad-spectrum antibacterial activity.[3] Notably, the introduction of a methyl group at the 5-position in a 2-(m-fluorophenyl)benzimidazole scaffold (compound 18 in that study) enhanced antifungal activity against C. parapsilosis.[5] This suggests that while the fluorine position is crucial, other substitutions on the benzimidazole ring also play a significant role in determining the final biological activity.
Anticancer Activity
Benzimidazole derivatives are also being extensively investigated for their anticancer properties.[11]
| Compound Type | Derivative | Cell Line | Activity (IC50 in µM) | Reference |
| 5-Fluoro Benzimidazole | para-fluoro substituted 5-unsubstituted benzimidazole (ORT14 ) | A549, A498, A375 | 0.377 | [11] |
| HeLa, HepG2 | 0.188 | [11] | ||
| ortho-fluoro substituted 5-methyl benzimidazole (ORT15 ) | A375, HepG2 | 0.177 | [11] | |
| A549, A498, HeLa | 0.354 | [11] |
Analysis:
The presented data on fluoro-substituted benzimidazoles shows potent antiproliferative activity.[11] Interestingly, the study highlights that the presence of a methyl group at the 5-position of the benzimidazole ring enhanced the antiproliferative activity.[11] For the 5-unsubstituted series, the para-fluoro substitution on the phenyl ring (ORT14 ) was most potent.[11] In the 5-methyl series, the ortho-fluoro substituted derivative (ORT15 ) showed high potency.[11] While this data does not directly compare 5-fluoro vs. 6-fluoro benzimidazoles, it underscores the importance of the substitution pattern on the entire molecule for anticancer efficacy.
Mechanism of Action: Unraveling the Molecular Interactions
The mechanism of action of fluoro-benzimidazole derivatives can vary depending on their specific structure and the biological target.
Antimicrobial and Antifungal Mechanism:
One proposed mechanism for the antimicrobial activity of some 5-fluorouracil-derived benzimidazoles is the intercalation into DNA.[7][8][12] For example, compound 5c was found to effectively intercalate into calf thymus DNA, which could block DNA replication and lead to cell death.[7][8][12] Molecular docking studies suggested that this compound binds to DNA topoisomerase IA.[7][8]
Caption: Proposed mechanism of action for some antimicrobial fluoro-benzimidazoles.
Antiparkinsonian Mechanism:
In the context of neurodegenerative diseases, 5-fluoro-1-aryl/alkyl sulfonyl benzimidazole derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[6] Molecular docking studies revealed that these compounds exhibit better binding affinity to MAO-B compared to standard inhibitors like Selegiline and Rasagiline.[6]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
Test compounds (5-fluoro and 6-fluoro benzimidazole derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[11]
Materials:
-
Test compounds
-
Cancer cell lines (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
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Validating Binding Kinetics of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine: A Comparative Guide to SPR, BLI, and ITC
By: Senior Application Scientist
Executive Summary & Biophysical Rationale
In fragment-based drug discovery (FBDD), benzimidazole derivatives serve as privileged scaffolds for targeting kinases, epigenetic readers, and GPCRs. The molecule (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 887571-27-9) is a prime example of a low-molecular-weight (LMW) fragment, possessing a molecular weight of just 179.19 Da[1].
Validating the binding kinetics ( kon , koff ) and affinity ( KD ) of such small fragments presents a significant biophysical challenge. Due to their low mass, the binding event generates an exceptionally small signal. Furthermore, while the methanamine group provides some aqueous solubility, the fluorinated benzimidazole core often necessitates the use of dimethyl sulfoxide (DMSO) in stock solutions, complicating label-free optical measurements[2].
This guide objectively compares the performance of Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) for characterizing this specific fragment, and provides a self-validating, step-by-step SPR protocol designed to overcome the inherent signal-to-noise limitations of LMW compounds.
Technological Comparison: Selecting the Right Modality
When evaluating a 179 Da fragment, the choice of biophysical technique dictates the quality of the kinetic data. Table 1 outlines the comparative advantages and limitations of the three primary label-free technologies.
Table 1: Comparative Matrix of Label-Free Technologies for LMW Fragment Screening
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Detection Principle | Evanescent wave refractive index shift | Optical thickness/interference shift | Direct heat measurement ( ΔH ) |
| Sensitivity Limit | Excellent (<100 Da) | Moderate (~200-300 Da) | N/A (Mass independent) |
| Kinetic Data ( kon,koff ) | Yes (High resolution) | Yes (Low resolution for LMW) | No (Equilibrium thermodynamics only) |
| Throughput | High (Microfluidics-driven) | High (Dip-and-read microplates) | Low (1-2 hours per run) |
| Sample Consumption | Low (~10-50 µg protein) | Low (Non-destructive) | Very High (~1-2 mg protein) |
| DMSO Tolerance | High (Requires rigorous calibration) | Moderate (Reference sensors needed) | Low (Heats of dilution mask signal) |
| Verdict for 179 Da | Gold Standard | Sub-optimal | Orthogonal Validation Only |
The Causality Behind the Choice: BLI measures the change in optical thickness at the tip of a fiber optic sensor. A 179 Da molecule simply does not create a large enough physical interference shift to generate a robust signal-to-noise ratio, often leading to flatlined sensorgrams. SPR, conversely, measures mass-dependent refractive index changes within an evanescent field. Because SPR microfluidics allow for continuous flow and precise referencing, it can detect the minute mass additions of fragments with high fidelity[3].
Figure 1: Signal generation logic comparing SPR's continuous flow microfluidics against BLI's static dip-and-read mechanics.
In-Depth SPR Methodology for Fragment Kinetics
To generate trustworthy data for (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, the experimental design must be treated as a self-validating system. Every step must contain an internal check to ensure artifacts are not misinterpreted as binding.
The Theoretical Rmax Check (System Validation 1)
Before running the assay, you must calculate the theoretical maximum response ( Rmax ).
Rmax=(MWligandMWanalyte)×Rligand×Valency×Activity FractionFor a 179.2 Da fragment binding to a generic 50 kDa target protein (1:1 stoichiometry, assuming 80% surface activity), achieving a measurable Rmax of ~20 RU requires immobilizing a massive amount of target protein ( Rligand≈7000 RU). If your immobilization falls short of this, the assay will fail to resolve the binding kinetics.
The DMSO Bulk Effect Conundrum (System Validation 2)
Small molecules are typically prepared in 100% DMSO and diluted to a final concentration of 1-5% DMSO in the SPR running buffer[2]. The refractive index (RI) of DMSO is 1.479, whereas 1x PBS is 1.335[3]. A mere 0.1% mismatch in DMSO concentration between the running buffer and the injected sample creates a bulk RI shift of hundreds of Resonance Units (RU)—completely obliterating the 10-20 RU binding signal of the fragment[4]. Therefore, a DMSO calibration curve is mandatory.
Step-by-Step Protocol
Step 1: Surface Preparation (Amine Coupling)
-
Activate a CM5 (carboxymethylated dextran) sensor chip using standard EDC/NHS chemistry.
-
Dilute the target protein in a low-pH acetate buffer (typically pH 4.0 - 5.5, determined via pre-concentration scouting) to induce electrostatic attraction to the dextran matrix.
-
Inject the protein until an immobilization level of 6000–8000 RU is achieved (required for LMW fragments).
-
Quench the remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).
-
Leave Reference Flow Cell 1 (FC1) blank (activated and quenched without protein) for referencing.
Step 2: Buffer Preparation & DMSO Calibration
-
Prepare Running Buffer: 1x PBS, 0.05% Tween-20, 3% DMSO. Crucial: The DMSO must be pipetted with extreme precision.
-
Prepare a DMSO Calibration Series: Create 8 buffer solutions ranging from 2.5% to 3.8% DMSO. Inject these across both flow cells before the analyte runs.
-
Validation Check: The resulting calibration curve (Active vs. Reference RU) must yield an R2>0.99 . If it does not, the fluidics are unstable, and analyte data will be invalid.
Step 3: Multi-Cycle Kinetic Injection
-
Prepare (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine in the exact 3% DMSO running buffer. Prepare a 5-point dose-response series (e.g., 3.125 µM to 50 µM).
-
Set the flow rate to a high speed (e.g., 50–100 µL/min) to minimize mass transport limitations.
-
Inject analytes from lowest to highest concentration. Because fragments have extremely fast off-rates, set a high data collection rate (10 Hz or 40 Hz) to accurately capture the dissociation phase.
Data Processing & Interpretation
Raw SPR data is heavily contaminated by bulk refractive index shifts and non-specific binding. To extract the true kinetic parameters of the fragment, rigorous "Double Referencing" must be applied[3].
Figure 2: The Double Referencing and DMSO Correction workflow required to isolate the true binding signal of LMW fragments.
Table 2: Simulated Kinetic Parameters for (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
Once processed, the data is fit to a 1:1 Langmuir binding model. Below is a representative data table typical for a fragment of this class binding to a target kinase:
| Analyte | kon ( M−1s−1 ) | koff ( s−1 ) | KD ( μM ) | χ2 (Fit Quality) |
| (5-Fluoro-1-methyl...methanamine) | 4.5×103 | 0.15 | 33.3 | <0.05×Rmax |
Expert Insight on the Data: Notice the rapid koff ( 0.15s−1 ). This translates to a target residence time ( τ=1/koff ) of just 6.6 seconds. This transient binding is a hallmark of FBDD. If a slower data collection rate was used, or if the flow system had high dead-volume dispersion, this rapid dissociation would be masked by machine artifact, leading to an artificially inflated affinity measurement.
Conclusion
Validating the binding kinetics of a 179 Da fragment like (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine requires pushing optical biophysics to its limits. While BLI offers superior throughput and ease of use for biologics, it lacks the raw sensitivity required for LMW fragments. SPR remains the definitive gold standard, provided the researcher implements a self-validating workflow encompassing high-density immobilization, rigorous double-referencing, and uncompromising DMSO calibration.
References
-
Reichert SPR (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from: [Link][2]
-
ACS Omega (2021). Bulk-Effect-Free Method for Binding Kinetic Measurements Enabling Small-Molecule Affinity Characterization. Retrieved from:[Link][3]
-
Journal of Aptamers (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Retrieved from: [Link][4]
Sources
A Technical Guide to Benchmarking (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine Against Standard Pharmacophores for G-Protein Coupled Receptors and Kinases
This guide provides a comprehensive framework for evaluating the pharmacological potential of the novel compound, (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets, including G-Protein Coupled Receptors (GPCRs) and protein kinases.[1][2] This versatility stems from its structural similarity to endogenous purines, allowing it to fit into various ATP and ligand-binding sites.[1]
Our objective is to benchmark this specific derivative against established pharmacophore models for two of the most significant drug target classes: GPCRs (specifically serotonin, dopamine, and histamine receptors) and protein kinases. This dual-pronged approach—initiating with computational assessment and culminating in experimental validation—offers a robust, data-driven pathway to profile the compound's activity and selectivity. We will explain the rationale behind each step, providing detailed protocols that are designed to be self-validating.
Part 1: Computational Benchmarking - An In Silico Triage
Before committing to resource-intensive wet-lab experiments, a computational analysis is essential. This step allows us to generate initial hypotheses about the compound's potential targets by assessing its structural and electronic compatibility with known pharmacophores and protein binding sites.
A pharmacophore is an abstract representation of the molecular features necessary for a specific ligand-receptor interaction. By comparing our test compound to these models, we can predict its likelihood of binding to a particular target class.[3][4]
Defining the Standard Pharmacophores
Based on extensive literature, we will use well-characterized pharmacophore models for representative GPCRs and a generalized model for ATP-competitive kinase inhibitors.
-
GPCR - Histamine H1 Antagonist Pharmacophore: A typical model for H1 antagonists includes a positive ionizable (PI) feature, an aromatic ring (AR), a hydrophobic (HYD) feature, and a hydrogen bond acceptor (HBA).[5][6] These features correspond to key interactions within the H1 receptor binding pocket.
-
GPCR - Dopamine D2 Agonist Pharmacophore: A common D2 agonist pharmacophore consists of a positive ionizable amine, a hydrogen bond-accepting/donating feature, and an aromatic ring, reflecting the key interactions made by dopamine itself.[7][8]
-
GPCR - Serotonin 5-HT2B Antagonist Pharmacophore: A representative model includes a positive electrostatic feature, a hydrogen bond donor, and hydrophobic features, which are critical for interaction with residues in helices III, V, VI, and VII of the receptor.[9][10]
-
General Kinase Inhibitor (Type I) Pharmacophore: Most ATP-competitive kinase inhibitors share a common pharmacophore that mimics the adenine moiety of ATP. This typically includes one or more hydrogen bond acceptors, a hydrogen bond donor, and an aromatic/hydrophobic region that occupies the adenine binding pocket.[11][12][13]
Computational Workflow: From Pharmacophore Fit to Molecular Docking
Our computational strategy involves a two-stage process: a rapid pharmacophore fit assessment followed by a more detailed molecular docking simulation for high-scoring fits. This approach efficiently filters for the most promising interactions.[14]
Caption: Computational workflow for in silico benchmarking.
Detailed Protocol: Molecular Docking Simulation
This protocol outlines the steps for performing molecular docking using the widely adopted AutoDock suite.[15][16]
Objective: To predict the binding conformation and estimate the binding affinity of the test compound to representative protein targets (e.g., Histamine H1 Receptor, Dopamine D2 Receptor, a representative kinase like VEGFR-2).
Materials:
-
3D structure of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (generated via a chemistry drawing program and energy minimized).
-
High-resolution crystal structures of target proteins (downloaded from the Protein Data Bank - PDB).
-
Visualization software (e.g., PyMOL, Chimera).
Methodology:
-
Receptor Preparation:
-
Load the downloaded PDB file of the target receptor into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein, which is crucial for correct hydrogen bond calculation.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Load the 3D structure of the test compound into AutoDock Tools.
-
Detect the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define a search space (the "grid box") that encompasses the known binding site of the receptor. This is a critical step; the box must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
The primary output is a binding affinity score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.
-
Visualize the top-ranked binding poses in PyMOL to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor's amino acid residues.
-
Part 2: Experimental Validation - From Prediction to Biological Activity
Computational predictions must be validated through empirical testing. The following in vitro assays are the gold standard for confirming target binding and functional activity.[19][20]
Radioligand Binding Assays for GPCRs
This assay directly measures the ability of our test compound to displace a known radiolabeled ligand from a receptor, thereby determining its binding affinity (Ki).[19][21]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay [22][23]
Objective: To determine the binding affinity (Ki) of the test compound for a specific GPCR.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., CHO-K1 cells expressing human H1 receptor).
-
A suitable radioligand (e.g., [3H]-pyrilamine for the H1 receptor) at a concentration close to its Kd.
-
Test compound stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Vacuum filtration manifold.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine in each well:
-
Cell membranes (typically 50-100 µg of protein).
-
Radioligand at a fixed concentration.
-
Varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known non-radioactive ligand for non-specific binding).
-
Assay buffer to reach a final volume (e.g., 250 µL).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[22]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GPCR Functional Assay: Measuring cAMP Signaling
Binding to a receptor does not guarantee a functional effect. Functional assays are necessary to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For Gs or Gi-coupled receptors, measuring changes in the second messenger cyclic AMP (cAMP) is a standard method.[24]
Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.
Detailed Protocol: Homogeneous cAMP Assay (e.g., HTRF or GloSensor) [25][26][27]
Objective: To measure the increase (for Gs-coupled receptors) or decrease (for Gi-coupled receptors) in intracellular cAMP levels in response to the test compound.
Materials:
-
Whole cells expressing the target receptor.
-
Commercially available cAMP detection kit (e.g., Promega GloSensor™ or a TR-FRET based kit).[25]
-
A known agonist for the receptor.
-
Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays).
-
Solid white 96- or 384-well assay plates.
-
A luminometer or plate reader compatible with the assay technology.
Methodology:
-
Cell Seeding: Seed cells into the assay plate and grow overnight.
-
Agonist Mode:
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Read the signal (luminescence or fluorescence ratio). An increase in signal (for Gs) indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect).
-
Incubate and add detection reagents as above.
-
A decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
Plot the signal versus the log concentration of the compound.
-
For agonists, calculate the EC50 (potency). For antagonists, calculate the IC50 (potency).
-
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the test compound on the enzymatic activity of a specific protein kinase.[28][29]
Detailed Protocol: Radioactive Filter Binding Kinase Assay [30][31]
Objective: To determine the IC50 of the test compound against a target kinase.
Materials:
-
Purified, active recombinant kinase.
-
A specific substrate for the kinase (can be a protein or peptide).
-
[γ-32P]ATP (radioactive ATP).
-
Kinase reaction buffer.
-
Phosphocellulose filter paper or plates.
-
Stop solution (e.g., phosphoric acid).
-
Scintillation counter.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:
-
Kinase reaction buffer.
-
The kinase substrate.
-
Varying concentrations of the test compound.
-
The purified kinase enzyme.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding a mix of cold ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.
-
Stop Reaction & Spotting: Stop the reaction by adding a stop solution. Spot a portion of the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the free [γ-32P]ATP will not.
-
Washing: Wash the filter paper extensively with a wash solution (e.g., dilute phosphoric acid) to remove all unbound [γ-32P]ATP.
-
Quantification: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value.
-
Part 3: Data Synthesis and Comparative Analysis
The final step is to consolidate all computational and experimental data into a clear, comparative format. This allows for an objective assessment of the compound's performance against the standard pharmacophores.
Table 1: Computational Benchmarking Summary
| Target Class | Representative Target | Pharmacophore Fit Score | Docking Score (kcal/mol) | Key Predicted Interactions |
| GPCR | Histamine H1 Receptor | (e.g., 0.85) | (e.g., -9.2) | H-bond with Asp107, Aromatic stacking with Phe432 |
| GPCR | Dopamine D2 Receptor | (e.g., 0.65) | (e.g., -7.5) | Salt bridge with Asp114, H-bond with Ser193 |
| GPCR | Serotonin 5-HT2B Receptor | (e.g., 0.78) | (e.g., -8.1) | H-bond with Asp135, Hydrophobic contact with Val136 |
| Kinase | VEGFR-2 | (e.g., 0.91) | (e.g., -10.5) | H-bonds to hinge region (Cys919), Hydrophobic pocket |
Note: Data shown are hypothetical examples.
Table 2: Experimental Validation Summary
| Assay Type | Representative Target | Result (Test Compound) | Interpretation |
| Binding | Histamine H1 Receptor | Ki = 50 nM | High-affinity binding |
| Binding | Dopamine D2 Receptor | Ki > 10 µM | No significant binding |
| Functional | Histamine H1 Receptor (Antagonist Mode) | IC50 = 150 nM | Functional antagonism |
| Functional | Kinase Inhibition | IC50 = 80 nM (VEGFR-2) | Potent kinase inhibition |
Note: Data shown are hypothetical examples.
Conclusion
This integrated benchmarking guide provides a rigorous pathway for characterizing the novel compound (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine. By systematically comparing its computational and experimental profiles against well-defined pharmacophores for major drug target classes, researchers can efficiently identify its most promising therapeutic applications. The causality is clear: a strong correlation between high-ranking computational predictions and potent in vitro activity provides a high degree of confidence for advancing a compound into further preclinical development.
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Thangapandian, S., et al. (2010). Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Identification of New Inverse Agonists of Human Histamine H1 Receptor. Bulletin of the Korean Chemical Society, 31(1), 51-58. [Link]
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Kim, D. H., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(1), e2687. [Link]
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López-Rodríguez, M. L., et al. (2005). A Three-Dimensional Pharmacophore Model for 5-Hydroxytryptamine6 (5-HT6) Receptor Antagonists. Journal of Medicinal Chemistry, 48(13), 4440-4443. [Link]
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Sharma, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-15. [Link]
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Varady, J., et al. (2010). Investigation of D1 Receptor–Agonist Interactions and D1/D2 Agonist Selectivity Using a Combination of Pharmacophore and Receptor Homology Modeling. Journal of Chemical Information and Modeling, 50(10), 1836-1850. [Link]
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Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063. [Link]
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Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
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De Luca, L., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1386129. [Link]
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Personal protective equipment for handling (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
Comprehensive Safety and Handling Guide: (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
This guide provides essential safety and operational protocols for the handling and disposal of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine. As a fluorinated benzimidazole derivative, this compound requires stringent safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for structurally similar compounds and general best practices in chemical laboratory safety.
Hazard Assessment and Core Principles
The core principle of handling this compound is the avoidance of all personal contact , including inhalation of dust or aerosols.[6] All operations should be conducted in a controlled environment with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to ensure personal safety. The following table outlines the minimum required PPE for handling (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Glasses with Side Shields or Chemical Goggles | Essential for preventing eye contact with dust particles or splashes.[1][2][6][7][8] Chemical goggles are recommended when there is a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber, butyl rubber, or polychloroprene gloves are recommended based on data for similar compounds.[1][6] Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated.[1][8] It is advisable to wash and dry hands thoroughly before and after glove use.[1][6] |
| Body Protection | Laboratory Coat or Overalls | A lab coat or overalls should be worn to protect against skin contact.[1] For larger quantities or when there is a risk of significant splashing, a PVC apron provides an additional layer of protection.[1][6] |
| Respiratory Protection | Particulate Respirator (N95 or P1 equivalent) | Required when handling the solid compound to prevent the inhalation of dust particles.[1] All respirator use must be in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine is crucial for minimizing exposure risk. The following workflow provides a step-by-step guide.
Caption: Workflow for Safe Handling of (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on your lab coat or overalls.
-
Wash and dry your hands before putting on chemical-resistant gloves.[1]
-
If there is a risk of dust generation, fit your particulate respirator.
-
Wear safety glasses or goggles.
-
-
Chemical Handling:
-
Post-Handling:
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of soap and water.[1][8] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][7] Seek immediate medical attention.[7] |
| Inhalation | If dust is inhaled, move the individual to fresh air.[1][7] If breathing is difficult or discomfort persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][7][8] |
Disposal Plan
As a fluorinated organic compound, (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine and any materials contaminated with it must be disposed of as halogenated organic waste .[9]
-
Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams.[9]
-
Containerization: Collect waste in a designated, properly labeled, and compatible container.[10] The container must be kept tightly sealed except when adding waste.[7][10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.[10]
-
Pickup and Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or as regular trash.[8][11]
Storage
Store (5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][12] Protect from moisture and direct sunlight.[7]
References
- Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
- (5-fluoro-1H-benzo[d]imidazol-2-yl)methanamine. NextSDS.
- BENZIMIDAZOLE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
- Benzimidazole - Santa Cruz Biotechnology.
- Benzimidazole CAS No 51-17-2 MATERIAL SAFETY D
- (5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride. NextSDS.
- Material Safety Data Sheet - 2-(Cyanomethyl)benzimidazole, 99%. Cole-Parmer.
- 5 - SAFETY D
- Halogen
- 2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-N-methylethanamine dihydrochloride | ChemScene.
- Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administr
- SAFETY D
- SAFETY D
- Safety Data Sheet: 2-(Cyanomethyl)benzimidazole - Chemos GmbH&Co.KG.
- 2-(4-chlorophenyl)-5-methyl-1h-benzo[d]imidazole sds - LookChem.
- hazardous waste segreg
- SAFETY D
- (1h-benzo[d]imidazol-2-yl)methanamine 5805-57-2 - Guidechem.
- Hazardous Waste Disposal Procedures.
- Hazardous Waste - EHSO Manual 2025-2026 - University of Oklahoma Health Sciences.
- Hazardous Materials Disposal Guide | Nipissing University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. bucknell.edu [bucknell.edu]
- 10. mtu.edu [mtu.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. lookchem.com [lookchem.com]
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